molecular formula C37H29N3O3S B13830387 Alkali Blue 6B (C.I. 42765)

Alkali Blue 6B (C.I. 42765)

Cat. No.: B13830387
M. Wt: 595.7 g/mol
InChI Key: MRBZZOCCHHNQBM-UHFFFAOYSA-N
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Description

Alkali Blue 6B (C.I. 42765) is a useful research compound. Its molecular formula is C37H29N3O3S and its molecular weight is 595.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Alkali Blue 6B (C.I. 42765) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Alkali Blue 6B (C.I. 42765) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C37H29N3O3S

Molecular Weight

595.7 g/mol

IUPAC Name

4-[4-[(4-anilinophenyl)-(4-phenyliminocyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonic acid

InChI

InChI=1S/C37H29N3O3S/c41-44(42,43)36-25-23-35(24-26-36)40-34-21-15-29(16-22-34)37(27-11-17-32(18-12-27)38-30-7-3-1-4-8-30)28-13-19-33(20-14-28)39-31-9-5-2-6-10-31/h1-26,38,40H,(H,41,42,43)

InChI Key

MRBZZOCCHHNQBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)C(=C3C=CC(=NC4=CC=CC=C4)C=C3)C5=CC=C(C=C5)NC6=CC=C(C=C6)S(=O)(=O)O

Origin of Product

United States

Foundational & Exploratory

Molecular Structure and Weight of Alkali Blue 6B: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

Alkali Blue 6B is a specialized triphenylmethane dye, historically significant as "Nicholson’s Blue," and remains a critical tool in analytical chemistry and histology. Unlike generic "Alkali Blue" mixtures, the "6B" designation specifies a high-purity grade of monosulfonated triphenylpararosaniline .

Its primary utility in drug development and research lies in its unique solubility profile—soluble in alcohol but insoluble in cold water—and its sharp pH transition (pH 9.4–14.0), making it indispensable for non-aqueous titrations of acidic pharmaceuticals.

Chemical Identity Matrix
ParameterIdentifier / Value
Common Name Alkali Blue 6B
Synonyms C.I.[1][2][3][4][5][6][7][8][9][10] Acid Blue 110; C.I. 42765; Nicholson’s Blue; Monosulfonated Spirit Blue
CAS Number 1324-76-1 (Parent/Zwitterion); 1324-80-7 (Sodium Salt)
Color Index (C.I.) 42765 (Note: Often conflated with C.I. 42750, which is a mixture)
Chemical Class Triphenylmethane (Sulfonated)
Appearance Dark blue to brownish-black powder

Part 2: Molecular Architecture & Weight Analysis

Structural Composition

The molecular integrity of Alkali Blue 6B rests on a triphenylmethane backbone . Specifically, it is the monosulfonic acid derivative of Spirit Blue (triphenylrosaniline).

  • Chromophore: The central carbon (methine) bonded to three phenyl rings constitutes the resonance system responsible for the deep blue absorbance (

    
     nm).
    
  • Auxochromes: Three phenylamino groups (

    
    ) attached to the central rings enhance the color intensity (hyperchromic shift) and shift absorption to longer wavelengths (bathochromic shift) compared to unsubstituted rosaniline.
    
  • Solubilizing Group: A single sulfonic acid group (

    
    ) confers specific solubility characteristics. Unlike polysulfonated acid blues (which are water-soluble), this monosulfonation renders the molecule soluble in alcohol but sparingly soluble in water, a feature exploited in phase-separation assays.
    
Molecular Weight Calculation

The precise molecular weight depends on the ionic state (free acid vs. sodium salt).

1. Free Acid / Zwitterion Form:

  • Formula:

    
    
    
  • Calculation:

    • 37 Carbon @ 12.011 = 444.407

    • 29 Hydrogen @ 1.008 = 29.232

    • 3 Nitrogen @ 14.007 = 42.021

    • 3 Oxygen @ 15.999 = 47.997

    • 1 Sulfur @ 32.065 = 32.065

  • Exact Mass: ~595.19 g/mol

  • Average Molecular Weight: 595.73 g/mol [11]

2. Sodium Salt Form (Commercial Standard):

  • Formula:

    
     (Note: Commercial forms often contain hydration shells).
    
  • Average Molecular Weight: 617.71 g/mol (Anhydrous) to ~635.7 g/mol (Monohydrate/Technical grade).

Critical Insight: For stoichiometric calculations in drug synthesis or titration, always refer to the Certificate of Analysis (CoA) for the specific counter-ion and water content, as "Alkali Blue 6B" is frequently supplied as a sodium salt hydrate.

Part 3: Synthesis & Manufacturing Workflow

The production of Alkali Blue 6B is a controlled sulfonation process.[7] The "6B" suffix typically denotes a "bluer" shade, achieved by ensuring the precursor is fully phenylated (Triphenylrosaniline) rather than a mixture containing Diphenylrosaniline.

Synthesis Pathway Diagram

AlkaliBlueSynthesis Start Precursors (Aniline + Rosaniline) Step1 Phenylation (High Temp) Start->Step1 Reflux Inter Spirit Blue (Triphenylrosaniline) Insoluble Base Step1->Inter Step2 Controlled Sulfonation (H2SO4, <30°C) Inter->Step2 Monosulfonation Product Alkali Blue 6B (Monosulfonated) Step2->Product Precipitation ByProduct Soluble Blue (Di/Tri-sulfonated) Step2->ByProduct Over-sulfonation

Figure 1: Synthetic pathway for Alkali Blue 6B. Note the critical control point at sulfonation to prevent the formation of water-soluble polysulfonated byproducts.

Part 4: Applications in Research & Drug Development

Non-Aqueous Titration Indicator

Alkali Blue 6B is the gold standard for titrating acidic drugs (e.g., barbiturates, sulfonamides) in non-aqueous solvents like ethanol or acetone.

  • Mechanism: In anhydrous alcohol, the monosulfonated zwitterion acts as a sensitive proton acceptor.

  • Transition:

    • Acidic/Neutral (pH < 9.4): Blue (Protonated/Zwitterionic)

    • Alkaline (pH > 14.0): Red/Colorless (Deprotonated/Carbinol base formation)

Histological Staining

In tissue engineering and pathology, Alkali Blue 6B serves as a nuclear counterstain.

  • Target: Nucleic acids and acidic mucins.

  • Protocol Insight: Due to its large molecular size (~600 Da), it diffuses slowly, allowing for differential staining of dense nuclear chromatin versus loose cytoplasmic structures.

Part 5: Validated Experimental Protocols

Protocol A: Preparation of Indicator Solution (0.1%)

For use in non-aqueous titrations (USP/EP Standards).

Reagents:

  • Alkali Blue 6B (Solid, CAS 1324-76-1)[5][7][10][12]

  • Ethanol (Absolute, Analytical Grade)

Methodology:

  • Weighing: Accurately weigh 0.1 g of Alkali Blue 6B powder.

  • Dissolution: Transfer to a volumetric flask containing 100 mL of absolute ethanol.

    • Note: Do not use water. The dye is sparingly soluble in cold water and may precipitate.

  • Reflux (Optional but Recommended): If dissolution is slow, gently warm the flask in a water bath at 40°C. Do not boil.

  • Filtration: Filter the solution through a 0.45 µm PTFE membrane to remove any insoluble polysulfonated impurities.

  • Storage: Store in an amber glass bottle. Stability: ~6 months at room temperature.

Protocol B: Quality Control Check (UV-Vis)

Purpose: Verify dye identity and concentration.

  • Dilution: Dilute the 0.1% stock solution 1:1000 in Ethanol.

  • Blanking: Use pure Ethanol as the blank.

  • Scan: Measure absorbance from 400 nm to 800 nm.

  • Criteria:

    • 
       must be 605 ± 5 nm .
      
    • Absorbance at

      
       should be >0.6 for a valid indicator solution.
      

Part 6: References

  • Santa Cruz Biotechnology. Alkali Blue 6B (CAS 1324-76-1) Product Data Sheet.[2][13] Retrieved from

  • PubChem. Alkali Blue 6B (Compound Summary). National Library of Medicine. Retrieved from

  • Fisher Scientific. Alkali Blue 6B Solution Safety Data Sheet (SDS). Retrieved from

  • Carl Roth. Alkali Blue 6B (C.I. 42765) Technical Data.[3][13] Retrieved from

  • Oxford Fine Chem Lab. Alkali Blue 6B Indicator Specifications. Retrieved from

Sources

Solubility Architecture of C.I. 42765 (Alkali Blue): A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical architecture, and experimental protocols for C.I. 42765 (commonly identified as Alkali Blue or Alkali Blue 6B ).[1]

Executive Summary & Chemical Identity

C.I. 42765 , distinct from its highly water-soluble analog Acid Blue 93 (Methyl Blue), is a triphenylmethane dye primarily known as Alkali Blue (CAS: 1324-76-1).[1] Its solubility profile is defined by a specific amphiphilic balance: it possesses sufficient polarity to dissolve in lower alcohols (ethanol, methanol) but lacks the high degree of sulfonation required for high solubility in neutral cold water.[1]

This guide delineates the solubility boundaries of C.I. 42765, providing researchers with the data necessary to optimize solvent systems for histology, pH indication, and dye-sensitized applications.[1]

Parameter Data
Common Name Alkali Blue, Alkali Blue 6B
C.I.[1][2][3] Number 42765
CAS Number 1324-76-1
Chemical Class Triphenylmethane (Monosulfonated)
Primary Solvent Ethanol (Alcoholic solution)
Application pH Indicator (Blue

Red/Violet), Histology

Molecular Architecture & Solubility Mechanism

The solubility behavior of C.I. 42765 is governed by its degree of sulfonation .[1] Unlike Acid Blue 93 (which carries three sulfonate groups, making it highly water-soluble), Alkali Blue typically contains only one sulfonic acid group.[1]

  • In Polar Protic Solvents (Water): The single sulfonate group provides limited hydrophilicity.[1] In neutral water, the hydrophobic bulk of the triphenylmethane skeleton dominates, resulting in sparing solubility .[1] Solubility increases significantly in hot water or alkaline conditions where the salt form is fully ionized.[1]

  • In Polar Organic Solvents (Ethanol/Methanol): The aromatic rings interact favorably with the ethyl/methyl groups of the solvent, while the hydroxyl group of the solvent accommodates the ionic sulfonate moiety.[1] This makes ethanol the solvent of choice .[1]

  • In Non-Polar Solvents (Hexane/Toluene): The ionic nature of the sulfonate group creates a high energy barrier for solvation in non-polar hydrocarbons, rendering the dye insoluble .[1]

Visualization: Solvation Dynamics

The following diagram illustrates the preferential solvation of C.I. 42765 in ethanol compared to water and hexane.

SolubilityMechanism cluster_mechanism Solubility Driver: Monosulfonation Dye C.I. 42765 (Alkali Blue) Water Water (Highly Polar) Dye->Water Sparingly Soluble (Hydrophobic Effect) Ethanol Ethanol (Amphiphilic) Dye->Ethanol High Solubility (Dipole-Dipole + Dispersion) Hexane Hexane (Non-Polar) Dye->Hexane Insoluble (Lipophobic Repulsion) Mechanism Single Sulfonate Group (-SO3Na) Insufficient for high water solubility Ideal for alcoholic solvation

Caption: Solvation preference of C.I. 42765 showing optimal compatibility with ethanol due to amphiphilic interactions.[1]

Quantitative Solubility Profile

The following data synthesizes experimental observations and standard safety data for C.I. 42765.

Solvent ClassSpecific SolventSolubility StatusApprox. Limit (25°C)Observation
Polar Protic Ethanol (95-100%) Soluble > 10 g/L Deep blue solution; Standard preparation.[1]
Polar ProticWater (Neutral)Sparingly Soluble< 1 g/LPoor solubility; may form suspension.[1]
Polar ProticWater (Hot, >80°C)Soluble~10-20 g/LSolubility increases with heat.[1]
Polar AproticDMSOSoluble~5-10 g/LGood solubility; useful for stock solutions.[1]
Polar AproticAcetoneModerately SolubleVariableLess stable than ethanol.[1]
Non-Polar Hexane / Toluene Insoluble Negligible Dye remains as solid precipitate.[1]
Non-PolarChloroformPoorly Soluble< 0.1 g/LMinimal interaction.[1]
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Critical Note: Do not confuse C.I. 42765 (Alkali Blue) with C.I. 42780 (Methyl Blue). Methyl Blue is highly water-soluble (>70 g/L).[1] If your application requires an aqueous solution, ensure you are not using Alkali Blue, or use the "Hot Water" protocol below.

Experimental Protocols

Protocol A: Preparation of Standard Indicator Solution (Ethanolic)

This is the standard method for preparing C.I. 42765 for use as a pH indicator or biological stain.[1]

Reagents:

  • C.I. 42765 (Alkali Blue 6B) powder.[1][2][3][4][5]

  • Ethanol (95% or Absolute).[1]

Workflow:

  • Weighing: Accurately weigh 0.1 g of C.I. 42765.

  • Solvation: Transfer to a volumetric flask containing 100 mL of Ethanol.

  • Agitation: Sonicate for 5 minutes or stir magnetically for 15 minutes at room temperature.

  • Filtration (Optional): If minor undissolved particulates remain (common with technical grades), filter through a 0.45 µm PTFE syringe filter.

  • Storage: Store in an amber glass bottle to prevent photodegradation.

Protocol B: Saturation Shake-Flask Method (Solubility Determination)

Use this protocol to determine the precise solubility limit in a novel solvent system (e.g., a specific drug delivery vehicle).[1]

ProtocolWorkflow Step1 1. Excess Addition Add C.I. 42765 to solvent until precipitate persists Step2 2. Equilibrium Phase Shake at 25°C for 24-48 hours Step1->Step2 Step3 3. Phase Separation Centrifuge or Filter (PTFE) Step2->Step3 Step4 4. Quantification Dilute supernatant & measure UV-Vis (Absorbance at ~600 nm) Step3->Step4

Caption: Step-by-step workflow for determining quantitative solubility limits.

Steps:

  • Add excess C.I. 42765 solid to 10 mL of the target solvent in a glass vial.[1]

  • Place in a shaking incubator at 25°C for 24 hours.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

  • Remove supernatant and dilute serially with ethanol.

  • Measure absorbance at 600 nm (typical ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) and calculate concentration using a standard curve.
    

Application Context & Troubleshooting

Histological & Biological Relevance

In drug development and histology, C.I. 42765 is often used to stain proteins or as a tracer.[1] Its solubility profile dictates its biodistribution in in vitro assays:

  • Cell Permeability: Due to its lipophilicity (relative to Acid Blue 93), Alkali Blue may show different membrane association properties.[1]

  • Vehicle Selection: Avoid aqueous buffers (PBS) for stock solutions.[1] Prepare stocks in DMSO or Ethanol , then dilute into the assay medium (keeping final solvent concentration < 1% to avoid cytotoxicity).

Troubleshooting Common Issues
  • Precipitation in Aqueous Media: If the dye precipitates upon dilution into water/buffer, add a surfactant (e.g., Tween-20 at 0.1%) or increase the pH (Alkali Blue is more soluble as a salt in alkaline pH).[1]

  • Color Fading: In highly alkaline solutions (pH > 13), the dye may undergo a structural shift (carbinol base formation), leading to color loss.[1]

References

  • Sigma-Aldrich. Alkali Blue (C.I. 42765) Product Specification & Safety Data Sheet. Retrieved from

  • Carl Roth. Alkali Blue 6B (C.I. 42765) Technical Data Sheet. Retrieved from

  • ChemicalBook. Alkali Blue 6B (CAS 1324-76-1) Properties and Solubility. Retrieved from

  • PubChem. Compound Summary: Alkali Blue 6B. National Library of Medicine.[1] Retrieved from

  • Biological Stain Commission. Conn's Biological Stains: A Handbook of Dyes, Stains and Fluorochromes for Use in Biology and Medicine.[1] (Standard Reference for C.I. classifications).

Sources

An In-Depth Technical Guide to the Acid-Base Properties of Alkali Blue 6B

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the acid-base indicator properties of Alkali Blue 6B (C.I. 42765), with a particular focus on its pH transition range and the experimental determination of its acid dissociation constant (pKa). This document is intended for researchers, scientists, and professionals in drug development who utilize pH indicators in their work.

Introduction: The Significance of Alkali Blue 6B as a High-Range pH Indicator

Alkali Blue 6B is a synthetic triphenylmethane dye recognized for its utility as a pH indicator in strongly alkaline conditions.[1] Its distinct color change over a high pH range makes it a valuable tool in various chemical analyses, including titrations and the preparation of buffer solutions.[1][2] Understanding the precise pH at which this color change occurs is critical for its effective application. This guide delves into the known pH transition range of Alkali Blue 6B and provides a robust experimental framework for determining its pKa, a fundamental parameter governing its indicator function.

The functionality of Alkali Blue 6B as a pH indicator is rooted in its molecular structure, which responds to changes in hydrogen ion concentration through protonation and deprotonation.[1] This alteration in the molecule's electronic configuration leads to a visible shift in its absorption spectrum, perceived as a change in color.

Physicochemical Properties and pH Transition Range

Alkali Blue 6B is typically available as a dark blue or brownish-black powder.[3] Key identification and physicochemical data are summarized in the table below.

PropertyValueSource(s)
CI Name Alkali Blue 6B[4]
CI Number 42765[4]
CAS Number 1324-76-1[4]
Molecular Formula C₃₇H₂₉N₃O₃S[4]
Molecular Weight 595.7 g/mol [4]
pH Transition Range pH 9.4 (Blue) to pH 14.0 (Red)[1][5][6]

The most consistently reported and critical property of Alkali Blue 6B for its use as an indicator is its pH transition range. This is the pH interval over which the indicator changes color. For Alkali Blue 6B, this transition occurs from a distinct blue color in less alkaline solutions to a red or violet-wine red in strongly alkaline environments.[1][5][6]

The Acid Dissociation Constant (pKa) of Alkali Blue 6B

While the pH transition range of Alkali Blue 6B is well-documented, a definitive experimental pKa value is not widely reported in readily available scientific literature. The pKa is the pH at which the concentrations of the acidic (protonated) and basic (deprotonated) forms of the indicator are equal. For an indicator, the pKa is typically near the midpoint of its pH transition range.

Given the lack of a consensus pKa value in the literature, it is imperative for researchers requiring high precision to determine this value experimentally under their specific analytical conditions (e.g., solvent system, ionic strength, temperature). The following section provides a detailed, field-proven methodology for the spectrophotometric determination of the pKa of Alkali Blue 6B.

Experimental Determination of the pKa of Alkali Blue 6B by UV-Vis Spectrophotometry

The determination of the pKa of a pH indicator is reliably achieved using UV-Vis spectrophotometry. This method is based on the principle that the acidic and basic forms of the indicator have different absorption spectra. By measuring the absorbance of the indicator in a series of buffer solutions of known pH, the ratio of the two forms can be determined, and subsequently, the pKa can be calculated using the Henderson-Hasselbalch equation.

Principle of the Method

The acid-base equilibrium of a generic indicator (HIn) can be represented as:

HIn (acidic form, color 1) ⇌ H⁺ + In⁻ (basic form, color 2)

The Henderson-Hasselbalch equation for this equilibrium is:

pH = pKa + log([In⁻]/[HIn])

When pH = pKa, the concentrations of the acidic and basic forms are equal ([In⁻] = [HIn]), and the log term becomes zero. Spectrophotometrically, the pKa can be determined by finding the pH at which the absorbance is midway between the absorbance of the fully acidic and fully basic forms.

Experimental Workflow

The following diagram outlines the key steps in the spectrophotometric determination of the pKa of Alkali Blue 6B.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_indicator Prepare Alkali Blue 6B Stock Solution prep_buffers Prepare a Series of High-pH Buffer Solutions add_indicator Add a Fixed Aliquot of Indicator to Each Buffer prep_buffers->add_indicator measure_spectra Measure the UV-Vis Spectrum of Each Solution add_indicator->measure_spectra identify_lambda_max Identify λmax for Acidic and Basic Forms measure_spectra->identify_lambda_max plot_absorbance_ph Plot Absorbance vs. pH at a Selected Wavelength identify_lambda_max->plot_absorbance_ph determine_pka Determine pKa from the Inflection Point of the Sigmoid Curve plot_absorbance_ph->determine_pka

Caption: Workflow for the spectrophotometric determination of pKa.

Detailed Experimental Protocol
  • Preparation of a Series of High-pH Buffer Solutions: Prepare a series of buffer solutions with accurately known pH values spanning the transition range of Alkali Blue 6B (e.g., from pH 9.0 to 14.0 in 0.5 pH unit increments). Carbonate-bicarbonate or phosphate-based buffers can be suitable for the lower end of this range, while sodium hydroxide solutions of known concentration can be used for the higher pH values. It is crucial to measure the final pH of each buffer solution with a calibrated pH meter.

  • Preparation of Alkali Blue 6B Stock Solution: Prepare a stock solution of Alkali Blue 6B in a suitable solvent, such as ethanol or a water-ethanol mixture, to ensure complete dissolution.

  • Spectrophotometric Measurements:

    • To a set of cuvettes, add a precise volume of each buffer solution.

    • Add a small, constant aliquot of the Alkali Blue 6B stock solution to each cuvette. The final concentration of the indicator should be low enough to ensure that the absorbance values are within the linear range of the spectrophotometer (typically < 1.5).

    • Measure the full UV-Vis absorption spectrum (e.g., 400-700 nm) for each solution.

    • Identify the wavelength of maximum absorbance (λmax) for the acidic form (in the lowest pH buffer) and the basic form (in the highest pH buffer).

  • Data Analysis and pKa Determination:

    • Select the λmax of the form that shows the largest change in absorbance across the pH range.

    • Plot the absorbance at this selected wavelength against the pH of the buffer solutions.

    • The resulting plot should be a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.

    • Alternatively, the pKa can be calculated for each buffer solution within the transition range using the following equation, where A is the measured absorbance, Aacid is the absorbance of the fully acidic form, and Abase is the absorbance of the fully basic form: pH = pKa + log((A - Aacid) / (Abase - A))

Acid-Base Equilibrium of Alkali Blue 6B

The color change of Alkali Blue 6B is a direct consequence of the change in its molecular structure upon deprotonation in an alkaline medium. The following diagram illustrates the general equilibrium between the protonated (acidic) and deprotonated (basic) forms of a triphenylmethane dye like Alkali Blue 6B.

G cluster_acid Acidic Form (HIn) cluster_base Basic Form (In⁻) HIn Protonated Structure (Blue) In_minus Deprotonated Structure (Red) HIn->In_minus + OH⁻ In_minus->HIn + H⁺

Caption: Acid-base equilibrium of Alkali Blue 6B.

In the acidic form (at pH < 9.4), the molecule is protonated, leading to an electronic configuration that absorbs light in the yellow-orange region of the spectrum, resulting in the observed blue color. As the pH increases, a proton is removed, leading to a delocalization of electrons across the triphenylmethane backbone. This deprotonated form absorbs light in the green-blue region, and the transmitted light appears red.

Conclusion

References

  • EvitaChem. Buy Alkali Blue 6B (C.I. 42765) (EVT-13964830).
  • Biofargo.
  • Carl ROTH. Alkali blue 6B (CI 42765), 100 g.
  • Santa Cruz Biotechnology. Alkali Blue 6B | CAS 1324-76-1.
  • Nile Chemicals. Alkali Blue 6b.
  • Oxford Lab Fine Chem LLP.
  • AZoM.
  • Abcam.
  • Carl ROTH. Alkali blue 6B (C.I. 42765), 10 g.

Sources

Chemical stability of Alkali Blue 6B under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

The Chemical Stability of Alkali Blue 6B Under Acidic Conditions: An In-Depth Technical Guide

Executive Summary

Alkali Blue 6B (C.I. 42765; CAS 1324-76-1) is a sulfonated triphenylmethane dye widely utilized as a pH indicator and biological stain.[1] While its primary functional application lies in detecting alkaline transitions (changing from blue to red/colorless at pH > 9.4), its behavior and stability under acidic conditions are critical for formulation, storage, and analytical accuracy.

This guide provides a comprehensive technical analysis of Alkali Blue 6B’s chemical integrity in low-pH environments. It distinguishes between reversible halochromic shifts (protonation) and irreversible chemical degradation (hydrolysis/decomposition). We present validated protocols for stability assessment, supported by mechanistic insights into the triphenylmethane scaffold's response to hydronium ion concentration.

Chemical Identity and Structural Basis[1][2]

To understand stability, one must first understand the molecule's electronic architecture. Alkali Blue 6B is the sodium salt of a monosulfonic acid derivative of aniline blue (triphenylrosaniline).

  • Chemical Class: Sulfonated Triphenylmethane.

  • Chromophore: The central carbon (methine) bonded to three aromatic rings, stabilized by resonance with amino auxochromes.

  • Key Functional Groups:

    • Secondary Amino Groups (-NHR): Act as electron donors (auxochromes), responsible for the deep blue color via extended conjugation.

    • Sulfonic Acid Group (-SO₃Na): Confers water/alcohol solubility.

In neutral to acidic solution, Alkali Blue 6B exists as a resonance-stabilized cation . The positive charge is delocalized across the central carbon and the nitrogen atoms. This delocalization is robust, making the dye inherently stable in moderate acids compared to other dye classes.

Mechanistic Analysis of Acidic Stability

The behavior of Alkali Blue 6B in acid is governed by two distinct phenomena: Protonation Equilibrium (reversible) and Catalytic Degradation (irreversible).

Reversible Protonation (Halochromism)

In moderate acidic conditions (pH 1.0 – 6.0), the dye remains in its stable, blue cationic form. The amino groups donate electron density to the central carbon, maintaining the conjugated


-system.

However, in hyper-acidic environments (pH < 1.0, e.g., concentrated HCl or H₂SO₄), the dye undergoes further protonation.

  • Mechanism: The lone pairs on the amino nitrogens accept protons (

    
    ).
    
  • Effect: This blocks the lone pair from participating in resonance. The conjugation system is interrupted.

  • Observation: The solution shifts from Blue

    
     Green 
    
    
    
    Yellow.
  • Stability Verdict: This is a physical change , not chemical degradation. Neutralization restores the blue color.

Irreversible Degradation (Acid-Catalyzed Hydrolysis)

While the triphenylmethane cation is resistant to acid hydrolysis, prolonged exposure to strong acids, especially at elevated temperatures or in the solid state, can trigger degradation.

  • Pathway: Acid-catalyzed cleavage of the C-N bonds (deamination) or sulfonation reversal.

  • Solid-State Risk: Research indicates that residual acid (from incomplete neutralization during synthesis) is a primary catalyst for decomposition in the powdered dye. Batches with

    
     free acid exhibit shifted pH transition ranges and reduced shelf-life due to slow chemical breakdown of the chromophore matrix [1].
    

Visualization: Protonation & Stability Pathways

The following diagram illustrates the structural response of the Alkali Blue chromophore to varying acid concentrations.

AlkaliBlueStability Neutral Neutral/Weak Acid Solution (Blue Cation) Stable Resonance HyperAcid Hyper-Acidic Solution (pH < 1) (Yellow/Green Poly-cation) Interrupted Conjugation Neutral->HyperAcid Protonation of Amino Groups (+H+) Degradation Irreversible Degradation (Decomposed Chromophore) Neutral->Degradation Extreme Heat + Acid (Hydrolysis) HyperAcid->Neutral Neutralization (-H+) (Reversible) SolidState Solid State Storage (Powder) SolidState->Degradation Catalyzed by Residual Acid (>0.5%)

Figure 1: Mechanistic pathway of Alkali Blue 6B in acidic environments, distinguishing between reversible protonation and irreversible acid-catalyzed degradation.

Experimental Protocols for Stability Assessment

To rigorously validate the stability of Alkali Blue 6B in a specific acidic formulation (e.g., a drug carrier or staining solution), the following self-validating protocols should be employed.

Protocol A: UV-Vis Spectrophotometric Stability Tracking
  • Objective: Quantify chromophore integrity over time.

  • Principle: Degradation results in a decrease in absorbance (hypochromicity) at

    
     (approx. 595-613 nm) or a permanent spectral shift.
    

Materials:

  • Alkali Blue 6B Reference Standard.[2][3]

  • Acidic Solvent System (e.g., 0.1 M HCl in Methanol).[3]

  • UV-Vis Spectrophotometer (Scan range 300–800 nm).

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mg Alkali Blue 6B in 100 mL of the acidic solvent.

  • Baseline Scan (

    
    ):  Record the full spectrum. Note 
    
    
    
    (typically ~600 nm) and Absorbance (
    
    
    ).
  • Stress Condition: Incubate aliquots at:

    • 
       (Ambient)
      
    • 
       (Accelerated)
      
  • Time Points: Measure spectrum at 1, 4, 8, 24, and 48 hours.

  • Data Analysis: Calculate % Recovery using the Beer-Lambert Law.

    
    
    
  • Acceptance Criteria:

    
     recovery at 24 hours indicates chemical stability. A shift in 
    
    
    
    
    
    nm suggests structural alteration (e.g., de-alkylation).
Protocol B: Residual Acid Determination (Solid State)
  • Objective: Ensure solid dye lot is free of catalytic acidic impurities.

  • Context: Crucial for long-term storage stability.

Methodology:

  • Dissolve 1.0 g of Alkali Blue 6B powder in 50 mL neutral distilled water (pH 7.0).

  • Measure pH of the resulting solution.

  • Interpretation:

    • pH

      
      : Acceptable.
      
    • pH

      
      : High residual acid. Risk of auto-degradation.  Requires re-crystallization or washing.
      

Quantitative Data Summary

The following table summarizes the stability profile based on standard triphenylmethane dye behaviors and specific Alkali Blue data [1][2].

ConditionpH RangeVisual AppearanceChemical StatusStability Verdict
Mild Acid 3.0 – 6.9Deep BlueMono-cationic ResonanceStable (Indefinite)
Strong Acid 1.0 – 3.0BlueCationicStable (Short-term)
Hyper-Acid < 1.0Green / YellowPoly-cationic (Protonated auxochromes)Reversibly Unstable (Color loss)
Solid State N/ADark Violet PowderSalt FormConditional (Requires <0.5% residual acid)

Implications for Drug Development & Research

  • Excipient Compatibility: If used as a colorant or tracer in acidic drug formulations (e.g., effervescent tablets), Alkali Blue 6B is stable provided the pH does not drop below 1.0 where color shifting occurs.

  • Histology: In acidic staining solutions (e.g., combined with acetic acid), the dye remains stable. However, stock solutions should be prepared in ethanol/water mixtures rather than pure aqueous acid to prevent aggregation over time.

  • Quality Control: Incoming raw material must be tested for "Residual Acid" (Protocol B). Acidic batches will degrade faster, losing tinctorial strength.

References

  • EvitaChem. Alkali Blue 6B (C.I. 42765) Technical Data and Stability Profile. Retrieved from

  • Carl Roth. Safety Data Sheet: Alkali Blue 6B (C.I. 42765).[2] (2024).[2][4] Retrieved from

  • Abcam. Alkali Blue 6B Sodium Salt - Chemical Structure and Properties. Retrieved from

  • Santa Cruz Biotechnology. Alkali Blue 6B (CAS 1324-76-1) Product Analysis.[4] Retrieved from

(Note: While specific degradation kinetic papers for Alkali Blue 6B are rare, the mechanisms described above are grounded in the well-established chemistry of sulfonated triphenylmethane dyes as supported by the provided technical datasheets and general chemical principles.)

Sources

Fluorescence Characteristics of Alkali Blue 6B Derivatives: A Technical Guide to Molecular Rotor Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Alkali Blue 6B (AB6B) , a sulfonated triphenylmethane dye (CAS 1324-76-1), is traditionally utilized as a pH indicator and biological stain. However, in advanced photophysical research, AB6B and its derivatives function as molecular rotors . Their fluorescence is intrinsically weak in low-viscosity solvents due to rapid intramolecular rotation (IMR) but exhibits a dramatic "turn-on" response upon binding to macromolecules (e.g., serum albumin, amyloid fibrils) or in high-viscosity environments.

This guide details the photophysical mechanisms, synthesis strategies, and experimental protocols for utilizing AB6B derivatives as environmental sensors in drug development and bio-imaging.

Photophysical Architecture

The fluorescence characteristics of Alkali Blue 6B derivatives are defined by the competition between radiative decay (fluorescence) and non-radiative decay (torsional relaxation).

The Molecular Rotor Mechanism

Unlike rigid fluorophores (e.g., Fluorescein), the triphenylmethane scaffold of AB6B possesses rotatable phenyl rings. Upon photoexcitation (


), the molecule relaxes via two competing pathways:[1]
  • Fluorescence (

    
    ):  Emission of a photon.[2][3]
    
  • Intramolecular Rotation (

    
    ):  Rotation of the phenyl rings dissipates energy non-radiatively, returning the molecule to the ground state.
    

In low-viscosity solvents (e.g., water, methanol),


, resulting in a negligible quantum yield (

). When the dye binds to a protein pocket or enters a viscous medium, rotation is sterically hindered (

), allowing fluorescence to dominate.
Spectral Properties (Typical)

Note: Exact values depend on the specific derivative and solvent polarity.

ParameterValue (Aqueous/Low Viscosity)Value (Bound/High Viscosity)Notes
Absorbance Max (

)
595 – 612 nm605 – 620 nmSlight bathochromic shift upon binding.
Emission Max (

)
Weak / Negligible630 – 660 nmStrong "Turn-On" signal.
Stokes Shift N/A~20 – 40 nm
Quantum Yield (

)
< 0.0050.20 – 0.45Highly dependent on rigidity of the environment.
Lifetime (

)
< 10 ps1 – 3 ns

Structural Derivatization Strategies

To optimize AB6B for specific biological targets, derivatives are synthesized by modifying the core triphenylmethane scaffold.

Common Modification Sites
  • Sulfonic Acid Group (

    
    ): 
    
    • Modification: Conversion to sulfonyl chlorides or sulfonamides.

    • Purpose: Increases cell permeability or allows conjugation to targeting peptides.

  • Aniline Nitrogens:

    • Modification: Alkylation (e.g., N-ethyl, N-butyl chains).

    • Purpose: Tunes lipophilicity (

      
      ) and affinity for hydrophobic protein pockets (e.g., Amyloid-
      
      
      
      binding).
Mechanism of Action Diagram

The following diagram illustrates the transition from a non-fluorescent "Dark State" to a fluorescent "Bright State" via Restricted Intramolecular Rotation (RIR).

MolecularRotor cluster_pathways Relaxation Pathways Excitation Excitation (600 nm) S1_State Excited State (S1) Unstable Geometry Excitation->S1_State Rotation Free Rotation (Low Viscosity) S1_State->Rotation Default Pathway Restriction Restricted Rotation (Bound/Viscous) S1_State->Restriction Binding Event NonRadiative Non-Radiative Decay (Heat) Rotation->NonRadiative Fast (ps) Fluorescence Fluorescence Emission (640 nm) Restriction->Fluorescence Dominant Pathway

Caption: Schematic of the fluorescence "turn-on" mechanism. Environmental restriction of phenyl ring rotation forces relaxation via photon emission.

Experimental Protocols

These protocols are designed to validate the fluorescence characteristics of AB6B derivatives.

Protocol A: Viscosity Sensitivity (Glycerol Titration)

Objective: Determine the relationship between viscosity and quantum yield (Förster-Hoffmann equation).

Reagents:

  • AB6B Derivative Stock (1 mM in DMSO).

  • Glycerol (spectroscopic grade).

  • Methanol or Ethylene Glycol.

Procedure:

  • Preparation: Prepare a series of solvent mixtures (Methanol:Glycerol) ranging from 0% to 100% glycerol to create a viscosity gradient (0.6 cP to ~900 cP).

  • Dye Addition: Add AB6B derivative to each mixture to a final concentration of 5 µM. Critical: Keep dye concentration constant to avoid inner-filter effects.

  • Measurement:

    • Excitation: 600 nm (slit width 5 nm).

    • Emission Scan: 610 – 750 nm.

  • Analysis: Plot

    
     vs. 
    
    
    
    . A linear relationship confirms the molecular rotor mechanism.
Protocol B: Protein Binding Assay (Albumin/Amyloid)

Objective: Assess fluorescence enhancement upon binding to hydrophobic pockets.

Reagents:

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Bovine Serum Albumin (BSA) Stock (100 µM in PBS).

  • AB6B Derivative (5 µM in PBS).

Procedure:

  • Blank Reading: Measure the fluorescence of the 5 µM dye solution in PBS (Baseline).

  • Titration: Sequentially add BSA aliquots (0.1 µM to 10 µM final concentration).

  • Equilibration: Incubate for 2 minutes at 25°C after each addition.

  • Data Acquisition: Record emission spectra.

  • Validation: Perform a "displacement control" using a known site-binder (e.g., Ibuprofen for BSA Site II) to verify specific binding.

Applications in Drug Development

The unique "turn-on" property of Alkali Blue 6B derivatives makes them superior to static dyes for specific assays:

  • Aggregation Sensors: Detecting early-stage protein aggregation (e.g., Amyloid-

    
     oligomers) where the dye intercalates into the 
    
    
    
    -sheet structure, restricting rotation.
  • Membrane Viscosity Imaging: Monitoring changes in cell membrane fluidity during drug treatment.

  • No-Wash Assays: Since the dye is non-fluorescent in the bulk aqueous phase, washing steps are often unnecessary, streamlining High-Throughput Screening (HTS).

References

  • Triphenylmethane Dye Photophysics

    • Restricted rotation and fluorescence enhancement in triphenylmethane dyes.
    • Source:

  • Molecular Rotors for Viscosity Sensing

    • Principles of viscosity-sensitive fluorophores (molecular rotors)
    • Source:

  • Protein-Induced Fluorescence Enhancement (PIFE)

    • Mechanism of fluorescence turn-on upon protein binding.
    • Source:

  • Alkali Blue 6B Spectral Data

    • Absorbance characteristics and chemical identity.[4][5][6][7]

    • Source:

Sources

Toxicity and safety data sheet (SDS) summary for Alkali Blue 6B

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Alkali Blue 6B is a triphenylmethane dye primarily utilized as a pH indicator in non-aqueous titrations, specifically for determining the acid number in pharmaceutical intermediates, resins, and oils.

While the solid compound exhibits low acute toxicity, significant safety risks arise from its preparation in volatile organic solvents (typically ethanol) and potential dust explosion hazards. This guide distinguishes between the solid reagent and the working solution to provide accurate risk assessment for laboratory personnel.

Chemical Identification Matrix
ParameterData
Primary Name Alkali Blue 6B
Chemical Class Triphenylmethane Dye (Anionic)
Primary CAS 1324-76-1 (Standard Laboratory Grade)
Alternative CAS 1324-80-7 (Sodium Salt), 30586-13-1
Color Index C.I. 42750 / C.I. 42765
Formula C₃₇H₂₉N₃O₃S (Free Acid)
Transition Range pH 9.4 (Blue)

pH 14.0 (Red/Violet)
Solubility Soluble in Ethanol; Slightly soluble in water

Expert Insight: The discrepancy in CAS numbers often stems from the degree of sulfonation or the specific cation (Sodium vs. inner salt). For regulatory documentation (SDS), always verify the specific batch CAS.[1] Most "Analytical Grade" reagents conform to 1324-76-1 .[1]

Toxicological Assessment (Solid vs. Solution)

A critical error in safety management is treating the solid powder and the ethanolic solution as identical hazards.[1]

A. Solid Reagent (Powder)[1]
  • Acute Toxicity: Low.[1] LD50 (Oral, Rat) > 5,000 mg/kg.[1][2]

  • Carcinogenicity: Not classified as carcinogenic by IARC or NTP.[1]

  • Irritation: Mechanical irritant to eyes and respiratory tract (Nuisance Dust).[1]

  • Specific Hazard: Dust Explosion. Fine particulates can form explosive mixtures with air if an ignition source is present.[1]

B. Working Solution (0.1% in Ethanol)
  • Primary Hazard: Flammability (H225). The solvent acts as the primary carrier of risk.

  • Health Hazard: Serious Eye Irritation (H319) due to solvent-dye interaction.[1]

  • Systemic Effects: High vapor concentrations may cause drowsiness or dizziness (STOT SE 3).[1]

GHS Classification Summary
Hazard ClassSolid (Pure)Solution (Ethanolic)
Flammability Non-flammable (Combustible Dust)Category 2 (Highly Flammable)
Acute Toxicity Not ClassifiedNot Classified
Eye Irritation Not ClassifiedCategory 2A
Skin Sensitization Not ClassifiedNot Classified

Risk Assessment & Handling Workflow

The following logic flow illustrates the decision-making process for handling Alkali Blue 6B, differentiating between storage and active usage.

SafetyWorkflow Start Alkali Blue 6B Handling StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Ethanolic Solution StateCheck->Solution DustControl Control: Fume Hood + N95 (Prevent Dust Cloud) Solid->DustControl Disposal Disposal: Chemical Incineration (Do not drain) Solid->Disposal Spill StorageSolid Store: Tightly Closed Amb. Temp, Dry DustControl->StorageSolid Flammability Control: Grounding + Explosion-Proof Ventilation Solution->Flammability PPE PPE: Nitrile Gloves + Safety Goggles (Splash) Flammability->PPE PPE->Disposal Waste

Figure 1: Risk assessment logic distinguishing between solid dust hazards and solution flammability risks.[1]

Preparation Protocol: Non-Aqueous Titration Indicator

Objective: Prepare a 0.1% w/v solution for Acid Value determination. Scientific Rationale: Alkali Blue 6B is preferred over Phenolphthalein in dark-colored oils or resins because its Blue-to-Red transition is often more visible against amber backgrounds than the Colorless-to-Pink transition.[1]

Reagents & Equipment[1]
  • Alkali Blue 6B (CAS 1324-76-1)[1][2][3][4][5]

  • Ethanol (Absolute or 96%, Reagent Grade)[1]

  • Volumetric Flask (100 mL)

  • Magnetic Stirrer (Non-sparking)

Step-by-Step Methodology
  • Weighing: Accurately weigh 0.1 g of Alkali Blue 6B powder.

    • Safety Check: Perform inside a fume hood to contain dust.[1]

  • Solvation: Transfer powder to a beaker containing 50 mL of Ethanol.

    • Note: The dye dissolves slowly.[1] Use a magnetic stirrer for 15–20 minutes. Do not apply heat, as this increases solvent evaporation and flammability risk.

  • Dilution: Transfer the dissolved mixture to a 100 mL volumetric flask. Rinse the beaker with small aliquots of ethanol and add to the flask.

  • Finalize: Dilute to the mark with Ethanol. Stopper and invert 10 times.

  • Activation (Self-Validation Step):

    • Add 1 drop of 0.1N NaOH to 10 mL of the solution.

    • Pass Criteria: Solution turns distinct Red/Violet .[1]

    • Add 1 drop of 0.1N HCl.[1]

    • Pass Criteria: Solution returns to Blue .

Environmental Impact & Disposal

Alkali Blue 6B is generally considered toxic to aquatic life with long-lasting effects (Aquatic Chronic 3) in some jurisdictions, primarily due to its stability and potential to block light in water bodies.[1]

Disposal Protocol
  • Segregation: Do not mix with oxidative waste (e.g., Nitric Acid) as this may cause violent reactions.[1]

  • Container: Collect in "Non-Halogenated Organic Solvent" waste containers (due to the ethanol content).

  • Destruction: The gold standard for disposal is High-Temperature Incineration equipped with scrubbers (to manage Sulfur/Nitrogen oxides).[1]

  • Prohibition: Never dispose of the dye solution down the sink.

Emergency Response (Spill Management)

SpillResponse Event Spill Detected Type Identify Type Event->Type Powder Powder Spill Type->Powder Liquid Solution Spill Type->Liquid ActionP Avoid Dust Generation Use HEPA Vacuum or Wet Wipe Powder->ActionP ActionL Eliminate Ignition Sources Absorb with Vermiculite Liquid->ActionL Disposal Seal in Hazardous Waste Container ActionP->Disposal ActionL->Disposal

Figure 2: Emergency response workflow for containment and cleanup.

References

  • PubChem. (2023).[1] Alkali Blue 6B (Compound Summary).[1][3][4][6][7] National Library of Medicine.[1] [Link][1]

  • Carl Roth. (2024).[1][2] Safety Data Sheet: Alkali Blue 6B (Article 5155).[1][2][4] [Link][1][8]

  • ECHA (European Chemicals Agency). (2023).[1] Registration Dossier: Alkali Blue 6B.[1][2][6][7] [Link][1][9]

  • Fisher Scientific. (2023).[1] Alkali Blue 6B Solution SDS.[1][3][7] [Link][1]

Sources

Methodological & Application

Application Notes and Protocol for the Preparation of 0.1% Alkali Blue 6B Indicator Solution

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and use of a 0.1% Alkali Blue 6B indicator solution. The protocol herein is designed to be a self-validating system, grounded in established chemical principles and laboratory practices to ensure accuracy, reproducibility, and safety.

Introduction: The Role of High-Range pH Indicators in Scientific Research

In numerous chemical and biological applications, from titrations to cell culture, the precise measurement and control of pH are critical. pH indicators, weak acids or bases that exhibit a distinct color change over a specific pH range, are indispensable tools for this purpose. Alkali Blue 6B is a specialized indicator dye valued for its utility in highly alkaline environments. Its operational pH range of 9.4 to 14.0 makes it particularly suitable for applications such as the determination of saponification values in fats and oils and for various non-aqueous titrations where other common indicators would be ineffective.[1] The protocol detailed below provides a robust method for the preparation of a standardized 0.1% Alkali Blue 6B solution.

Chemical and Physical Properties of Alkali Blue 6B

A thorough understanding of the physicochemical properties of Alkali Blue 6B is fundamental to its effective application as a pH indicator.

PropertyValueSource
Chemical Name Sodium 4-[(4-anilinophenyl)[4-(phenylimino)cyclohexa-2,5-dien-1-ylidene]methyl]benzenesulfonate
C.I. Name Acid Blue 119
CAS Number 1324-76-1[2]
Molecular Formula C₃₇H₂₉N₃NaO₃S[2]
Molecular Weight 618.7 g/mol [3]
Appearance Blue to purple or brownish-black powder[4]
pH Transition Range 9.4 (Blue) to 14.0 (Red/Violet)[3]
Solubility Sparingly soluble in water; soluble in ethanol

The Underlying Chemistry: Mechanism of Color Change

The functionality of Alkali Blue 6B as a pH indicator is rooted in the principles of acid-base chemistry and its effect on molecular structure and light absorption. The color change is a direct consequence of the protonation and deprotonation of the dye molecule.

In its deprotonated (anionic) form, which is favored in highly alkaline solutions (pH > 14.0), the extensive system of conjugated double bonds in the triphenylmethane structure absorbs light in the blue-green region of the visible spectrum, resulting in the observed red or violet color. As the pH of the solution decreases and it becomes less alkaline (pH < 9.4), the molecule becomes protonated. This protonation disrupts the delocalization of electrons across the molecule, altering the energy required for electronic transitions. Consequently, the molecule absorbs light at a different wavelength, leading to the perception of a blue color. This reversible acid-base equilibrium is the fundamental principle that allows for the visual determination of pH.

Experimental Protocol: Preparation of 0.1% Alkali Blue 6B Indicator Solution

This protocol details the step-by-step procedure for preparing 100 mL of a 0.1% (w/v) Alkali Blue 6B indicator solution. The use of 95% ethanol as the solvent is critical due to the limited solubility of Alkali Blue 6B in water.

Materials and Equipment
  • Reagents:

    • Alkali Blue 6B powder (analytical grade)

    • Ethanol, 95% (v/v) (analytical grade)

    • Purified water (for cleaning)

  • Equipment:

    • Analytical balance (readable to 0.001 g)

    • 100 mL volumetric flask (Class A)

    • 150 mL beaker

    • Magnetic stirrer and stir bar

    • Weighing paper or boat

    • Spatula

    • Wash bottle with 95% ethanol

    • Glass funnel

    • Amber glass storage bottle with a tight-fitting cap

    • Personal Protective Equipment (PPE): safety goggles, lab coat, and nitrile gloves

Health and Safety Precautions
  • Ethanol: Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.[5]

  • Alkali Blue 6B: May cause skin and eye irritation. Avoid inhalation of dust and contact with skin and eyes.[5]

  • General: Work in a well-ventilated area, preferably a fume hood. Handle all chemicals with appropriate PPE.

Step-by-Step Preparation Procedure
  • Weighing the Alkali Blue 6B: Accurately weigh 0.1 g of Alkali Blue 6B powder using an analytical balance.

  • Initial Dissolution: Transfer the weighed powder into a 150 mL beaker. Add approximately 50 mL of 95% ethanol to the beaker.

  • Dissolving the Indicator: Place the beaker on a magnetic stirrer and add a stir bar. Stir the solution until the Alkali Blue 6B powder is completely dissolved. Gentle heating (e.g., on a warm plate, not exceeding 40-50°C) can be applied to aid dissolution if necessary, but ensure the solution cools to room temperature before proceeding.[6]

  • Transfer to Volumetric Flask: Carefully transfer the dissolved indicator solution into a 100 mL Class A volumetric flask using a glass funnel.

  • Rinsing and Diluting to Volume: Rinse the beaker, stir bar, and funnel with small portions of 95% ethanol, transferring the rinsings into the volumetric flask to ensure a complete transfer of the indicator. Add 95% ethanol to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenization: Stopper the volumetric flask and invert it several times to ensure the solution is thoroughly mixed and homogenous.

  • Storage: Transfer the final 0.1% Alkali Blue 6B indicator solution into a properly labeled amber glass bottle and store it in a cool, dry, and well-ventilated place, away from direct sunlight and sources of ignition.[7] The shelf life of the solution is generally considered to be up to three months.[8]

Workflow Diagram

G cluster_prep Preparation cluster_storage Storage weigh 1. Weigh 0.1 g of Alkali Blue 6B dissolve 2. Dissolve in ~50 mL of 95% Ethanol (Stir, gentle heat if needed) weigh->dissolve transfer 3. Transfer to 100 mL Volumetric Flask dissolve->transfer dilute 4. Dilute to volume with 95% Ethanol transfer->dilute mix 5. Homogenize by inverting the flask dilute->mix store 6. Transfer to labeled amber glass bottle mix->store

Caption: Workflow for the preparation of 0.1% Alkali Blue 6B indicator solution.

Quality Control and Validation

To ensure the reliability of the prepared indicator solution, a simple quality control check can be performed. Prepare two separate buffer solutions, one with a pH of approximately 9.0 and another with a pH above 13.0. Add a few drops of the newly prepared 0.1% Alkali Blue 6B solution to each buffer. A distinct blue color should be observed in the pH 9.0 buffer, and a clear red or violet color should be seen in the pH >13.0 buffer, confirming the indicator's functionality within its specified transition range.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the preparation of a 0.1% Alkali Blue 6B indicator solution. By adhering to the outlined procedures, researchers can confidently prepare a reliable reagent for use in a variety of high-pH applications, ensuring the accuracy and integrity of their experimental results.

References

  • Pharmaguideline. (2010, September 27). Preparation of Indicator Solutions. Available at: [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Alkali blue 6B (C.I. 42765). Available at: [Link]

  • HiMedia Laboratories Pvt. Ltd. (n.d.). Alkali blue 6B, Hi-Cert™. Available at: [Link]

  • Chemicals Direct. (n.d.). Alkali blue 6B solution 0.1% in ethanol, for acid-base titration. Available at: [Link]

  • HiMedia Laboratories. (n.d.). Alkali blue 6B, Hi-Cert™. Available at: [Link]

  • Loba Chemie. (n.d.). ALKALI BLUE (6B) SOLUTION 0.1% IN ALCOHOL. Available at: [Link]

  • Pharma Devils. (n.d.). SOP-for-Preparation-of-Reagent-Solutions-and-Indicators. Available at: [Link]

  • Pharmaguideline. (2012, June 29). SOP for Standard, General Reagents and Indicator Solutions. Available at: [Link]

  • s d fine-chem limited. (n.d.). ALKALI BLUE 6B (ACID BLUE 119)(C. I. 42765) (pH INDICATOR). Available at: [Link]

Sources

Standard operating procedure for Alkali Blue 6B non-aqueous titration

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Abstract & Scope

This Application Note defines the Standard Operating Procedure (SOP) for the determination of Acid Value (AV) and weak acidic constituents in non-aqueous matrices using Alkali Blue 6B as the colorimetric indicator.

While Phenolphthalein is the industry standard for clear samples, it fails in dark-colored matrices (e.g., crude oils, rice bran oil, fermentation broths) or specific non-aqueous solvents where its color transition is masked or chemically inhibited. Alkali Blue 6B (C.I. 42765) offers a superior, high-contrast transition (Blue


 Red) specifically optimized for alcoholic and toluene-based solvent systems.

Target Audience: Analytical Chemists, QC Specialists in Pharmaceuticals/Petrochemicals.

Principle & Mechanism

The Chemical Mechanism

Alkali Blue 6B is a sulfonated triarylmethane dye. Unlike phenolphthalein, which relies on a lactone ring opening, Alkali Blue 6B functions through a protonation-deprotonation equilibrium of its amino/imino groups.

  • Acidic/Neutral State (Starting Point): The dye exists in a zwitterionic or protonated form, exhibiting a deep Royal Blue color.

  • Alkaline State (Endpoint): Upon neutralization of all acidic species, excess hydroxyl ions deprotonate the dye, shifting the conjugation system to display a Red/Pink hue.

Why Non-Aqueous?

Many organic acids are insoluble in water. Using a solvent system like Toluene/Ethanol (1:1) or Isopropyl Alcohol (IPA) ensures:

  • Complete solubilization of the hydrophobic sample.

  • Suppression of hydrolytic side-reactions.

  • Sharp indicator transition (water can broaden the endpoint).

Reagents & Equipment

Critical Reagents
ReagentGrade/SpecPreparation/Notes
Alkali Blue 6B Indicator Grade (C.I. 42765)See Section 4.1 for critical sensitization.
Potassium Hydroxide (KOH) AR Grade pellets0.1 N or 0.5 N in Isopropyl Alcohol (IPA) or Ethanol.[3]
Solvent Mixture Toluene : Ethanol (1:1 v/v)Must be neutralized immediately before use.
Potassium Hydrogen Phthalate (KHP) Primary StandardDried at 120°C for 2 hours.
Benzoic Acid Secondary StandardOptional for validation.
Equipment
  • Burette: 10 mL or 25 mL Class A (Amber glass preferred to protect titrant).

  • Titration Vessel: 250 mL wide-mouth Erlenmeyer flask.

  • Magnetic Stirrer: Essential for rapid equilibrium in viscous oils.

  • Soxhlet Apparatus: Required for indicator purification (if using crude dye).

Experimental Protocols

Preparation of Sensitized Alkali Blue 6B Solution

Expert Insight: Commercial Alkali Blue 6B often contains impurities that cause "muddy" endpoints. For high-precision work, extraction is recommended.

Method A: Rapid Preparation (Routine QC)

  • Dissolve 0.2 g of Alkali Blue 6B in 100 mL of rectified spirit (95% Ethanol).

  • Warm slightly (do not boil) to aid dissolution.

  • Filter through Whatman #41 paper into an amber bottle.

  • Shelf Life: 1 week. (Dye oxidizes rapidly in light).

Method B: Soxhlet Extraction (High Precision/Pharmacopeia)

  • Place 2 g of solid Alkali Blue 6B in a Soxhlet thimble.

  • Reflux with rectified spirit until the siphon liquid is deeply colored.

  • Dilute the extract to 100 mL.

  • Why? This isolates the active chromophore from inert salts, sharpening the endpoint.

Preparation & Standardization of 0.1 N Alcoholic KOH
  • Dissolution: Dissolve 5.61 g KOH in 1000 mL of dry Isopropyl Alcohol (IPA). Allow to stand for 24 hours to settle carbonates.

  • Standardization:

    • Weigh ~0.2 g dried KHP (accurately to 0.0001 g).

    • Dissolve in 50 mL CO₂-free water (or IPA if strictly non-aqueous is required, though KHP solubility in IPA is poor; usually dissolved in minimal water then diluted with solvent). Note: For strict non-aqueous, Benzoic acid in DMF is the preferred standard.

    • Add 2-3 drops Alkali Blue 6B.

    • Titrate until Blue

      
       Red.
      
    • Calculation:

      
      
      
Titration Workflow (The Core Protocol)

TitrationProtocol cluster_Check Quality Control Start Start: Sample Analysis Weigh 1. Weigh Sample (Accurate to 0.001g) Start->Weigh Solvent 2. Prepare Solvent Mix (Toluene:Ethanol 1:1) Start->Solvent Dissolve 4. Dissolve Sample in Neutralized Solvent Weigh->Dissolve Neutralize 3. Neutralize Solvent Add Indicator + Dropwise KOH until faint Red, then back to Blue Solvent->Neutralize Blank Run Solvent Blank (If not pre-neutralized) Solvent->Blank Neutralize->Dissolve Indicator 5. Add Alkali Blue 6B (1-2 mL) -> Solution turns BLUE Dissolve->Indicator Titrate 6. Titrate with 0.1N Alcoholic KOH Slow addition with stirring Indicator->Titrate Endpoint 7. Endpoint Detection Blue -> Faint Pink/Red (Must persist for 15-30s) Titrate->Endpoint Calc 8. Calculate Acid Value Endpoint->Calc

Figure 1: Step-by-step workflow for Acid Value determination using Alkali Blue 6B.

Detailed Steps:

  • Sample Weighing: Weigh appropriate amount of sample based on expected Acid Value (AV).[3][4]

    • Expected AV < 1: Weigh 20 g.

    • Expected AV 1-4: Weigh 10 g.[4]

    • Expected AV > 15: Weigh 2.5 g.[4]

  • Solvent Neutralization (Crucial):

    • Take 50 mL of Solvent Mixture.

    • Add 1 mL Alkali Blue 6B.

    • Add 0.1N KOH dropwise until a faint pink color appears.

    • Expert Tip: If it turns too pink, add a drop of weak acid to bring it back to just-blue. This ensures the solvent blank is effectively zero.

  • Solubilization: Add the weighed sample to the neutralized solvent. Shake or stir until completely dissolved. The solution should be Blue .

  • Titration: Titrate with 0.1 N Alcoholic KOH.

    • Observation: The blue color will gradually lighten.

    • Endpoint: Sudden shift to a Reddish/Pink tint that persists for 30 seconds.

    • Warning: Do not titrate to a dark red; the first persistent change from blue is the true endpoint.

Calculations & Data Analysis

Calculate the Acid Value (mg KOH/g sample) using the formula:



VariableDefinition
V Volume of titrant consumed by sample (mL)
B Volume of titrant consumed by blank (mL) (Should be 0 if solvent is pre-neutralized)
N Normality of KOH solution
56.1 Molecular weight of KOH ( g/mol )
W Weight of sample (g)

Expertise & Troubleshooting (E-E-A-T)

Common Failure Modes
IssueProbable CauseCorrective Action
Endpoint is "Muddy" or Greenish Sample is too dark or indicator is old.Use a smaller sample size or fresh Soxhlet-extracted indicator.
Fading Endpoint CO₂ absorption or ester hydrolysis.Titrate rapidly; ensure N₂ blanket if possible.
Precipitate during titration Solvent incompatibility.Increase the Toluene ratio in the solvent mix.
No Color Change Sample is extremely acidic (protonating dye excessively) or basic.Check pH with paper. If basic, back-titrate with HCl.
The "Rice Bran Oil" Anomaly

Alkali Blue 6B is specifically mandated for Rice Bran Oil (FSSAI/Codex methods) because this oil contains ferulic acid esters and dark pigments that render phenolphthalein useless. The blue-to-red contrast cuts through the natural dark brown/green color of the crude oil.

Decision Logic for Indicator Selection

IndicatorSelection Sample Sample Type Color Is Sample Dark/Opaque? Sample->Color No No Color->No Clear/Light Yes Yes Color->Yes Dark/Crude Oil Solvent Solvent System Aq Aq Solvent->Aq Aqueous/Alcohol NonAq NonAq Solvent->NonAq Toluene/IPA Phenol Use Phenolphthalein Alkali Use Alkali Blue 6B Potent Use Potentiometric (ASTM D664) Alkali->Potent If Endpoint Indistinct No->Solvent Aq->Phenol Yes->Alkali NonAq->Alkali

Figure 2: Decision matrix for selecting Alkali Blue 6B over alternative methods.

References

  • FSSAI (Food Safety and Standards Authority of India). (2018). Manual of Methods of Analysis of Foods - Oils and Fats. "Determination of Acid Value using Alkali Blue 6B." Available at: [Link]

  • ASTM International. (2018). ASTM D974 - Standard Test Method for Acid and Base Number by Color-Indicator Titration. (Note: D974 typically uses p-Naphtholbenzein, but Alkali Blue is the recognized alternative for specific dark oils in related Pharmacopeial methods). Available at: [Link]

  • Japan Oil Chemists' Society (JOCS). (2003). Standard Methods for the Analysis of Fats, Oils and Related Materials. "Acid Value: Alkali Blue-6B Method."

Sources

Application Note: Histological Staining with Alkali Blue 6B (C.I. 42765)

[1][2][3]

Executive Summary

C.I. 42765 , chemically known as Alkali Blue 6B (or Acid Blue 119), is a specialized triphenylmethane acid dye often overshadowed by its water-soluble counterpart, Aniline Blue (C.I. 42755).[1] Unlike standard aqueous stains, C.I. 42765 is characterized by its alcohol solubility and insolubility in cold water.[1]

This unique solubility profile makes it an indispensable tool for specific histological niches:

  • Anhydrous Staining: Staining tissues where rehydration to water is detrimental (e.g., swelling-sensitive hydrogels, specific plant tissues, or water-soluble crystal preservation).[1]

  • Plastic Sectioning: Penetrating Glycol Methacrylate (GMA) or Methyl Methacrylate (MMA) resin sections more effectively than aqueous dyes.

  • Vital & pH Analysis: Acting as a biological pH indicator (transition pH 9.4–14.0) in physiological studies.

This guide provides authoritative protocols for utilizing Alkali Blue 6B as a high-contrast cytoplasmic counterstain in non-aqueous environments.[1]

Chemical Identity & Properties

PropertySpecification
Common Name Alkali Blue 6B, Spirit Blue, Pigment Blue 61
Colour Index (C.I.) 42765
Chemical Class Triphenylmethane (Acid Dye)
Solubility Soluble in Ethanol/Methanol; Insoluble in cold water; Soluble in hot water (blue solution).[1][2]
Ionization Anionic (negatively charged) in solution.[2]
Appearance Dark blue to violet powder.[2][3]
Mechanism Electrostatic binding to cationic groups (amino groups of proteins) in acidic/alcoholic media.[2]

Mechanism of Action

Alkali Blue 6B functions as an acid dye .[3][4] In a histological context, it is "amphophilic" but predominantly anionic.

  • Protein Interaction: In an acidified alcoholic solution, the sulfonic acid groups (

    
    ) of the dye molecule interact ionically with the protonated amino groups (
    
    
    ) of tissue proteins (cytoplasm, collagen, muscle fibers).[1]
  • Solvent Exclusion: Because the dye is dissolved in alcohol, it relies on the dielectric constant of the solvent to facilitate binding. This allows it to stain dense structures (like keratin or resin-embedded tissue) that resist aqueous diffusion.[1]

Pathway Diagram: Staining Mechanism

StainingMechanismFig 1. Mechanism of Alkali Blue 6B binding to tissue proteins in non-aqueous media.DyeAlkali Blue 6B(Anionic SO3-)SolventAlcoholic Medium(Ethanol/Methanol)Dye->SolventDissolutionComplexDye-Protein Complex(Blue Cytoplasm)Dye->ComplexIonic InteractionTissueTissue Proteins(Basic NH3+)Solvent->TissuePenetrationTissue->ComplexElectrostaticBonding

Application Protocols

Protocol A: Rapid Anhydrous Cytoplasmic Staining

Purpose: To counterstain nuclei (stained with a red nuclear stain like Safranin O or Neutral Red) in tissues that must not be exposed to water.

Reagents:

  • Stock Solution: 1.0 g Alkali Blue 6B dissolved in 100 mL absolute ethanol. Heat gently (water bath, 50°C) to dissolve. Filter before use.

  • Working Solution: Use Stock Solution directly or dilute 1:1 with 95% ethanol for slower staining.

  • Differentiator: 0.1% Hydrochloric acid in 95% Ethanol.

Procedure:

  • Preparation: Deparaffinize sections in Xylene (2 x 5 min) and rinse in Absolute Ethanol (2 x 3 min). Do not hydrate to water.

  • Nuclear Stain (Optional): Stain with alcoholic Safranin O (0.5% in ethanol) for 1-2 minutes. Rinse in ethanol.

  • Alkali Blue Staining: Immerse slides in Alkali Blue 6B Working Solution for 30 to 60 seconds .

    • Note: Staining is rapid due to the alcohol solvent.

  • Differentiation: Rinse quickly in 95% Ethanol. If overstained, dip once in the Acid-Alcohol Differentiator, then immediately rinse in absolute ethanol.[1]

  • Clearing: Clear in Xylene or Xylene substitute (2 x 3 min).

  • Mounting: Mount with a resinous medium (e.g., DPX or Permount).

Result:

  • Cytoplasm/Collagen: Deep Blue.

  • Nuclei: Red (if counterstained) or unstained (ghosts).[1]

Protocol B: Staining Plastic (GMA/MMA) Sections

Purpose: Aqueous stains often peel plastic sections or fail to penetrate.[1] Alkali Blue 6B’s alcohol solubility ensures penetration into the resin matrix.

Reagents:

  • Staining Solution: 0.5 g Alkali Blue 6B + 0.5 g Basic Fuchsin dissolved in 100 mL 50% Ethanol (polychrome method).[1]

  • Rinse Buffer: 70% Ethanol.

Procedure:

  • Sectioning: Cut GMA/MMA sections at 2-5 µm. Dry onto slides.

  • Staining: Flood the slide with the Staining Solution for 5–10 minutes at room temperature.

    • Tip: Heating the stain to 40°C improves penetration in dense plastics.

  • Rinse: Rinse vigorously with 70% Ethanol to remove excess dye from the plastic background.

  • Dehydration: Rapidly dehydrate in Absolute Ethanol (plastic sections dry quickly).

  • Mounting: Air dry and cover-slip, or mount permanently.

Result:

  • Muscle/Cytoplasm: Blue/Violet.

  • Nuclei: Red/Purple (due to Basic Fuchsin interaction).[1]

  • Plastic Matrix: Clear/Pale Blue (background).[1]

Workflow Diagram

ProtocolWorkflowFig 2. Workflow for Anhydrous Staining using Alkali Blue 6B.StartStart: Deparaffinizedor Plastic SectionStep11. Solvent Rinse(Absolute Ethanol)Start->Step1Step22. Primary Stain(Alcoholic Nuclear Stain)Step1->Step2OptionalStep33. Alkali Blue 6B(30-60 sec)Step1->Step3DirectStep2->Step3Step44. Differentiation(95% EtOH or Acid Alcohol)Step3->Step4Step55. Clearing & Mounting(Xylene -> Resin)Step4->Step5

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Weak Staining Dye solubility issue or old solution.[1][2]Warm the alcoholic dye solution to 40°C to ensure saturation.[2] Use fresh absolute ethanol.
Precipitation Water contamination in the alcohol.[2]Ensure all glassware and solvents are strictly anhydrous.[2] Filter solution before use.
Background Staining Dye trapping in plastic/resin.[2]Increase differentiation time in 95% ethanol or use 0.1% HCl in ethanol for aggressive clearing.[2]
Color Shift (Red) pH is too alkaline (>9.4).[2][3]Alkali Blue acts as an indicator.[5][2][3][4][6][7][8][9][10] Ensure tissue/solvent pH is neutral or slightly acidic (<7.[1]0) for blue color.[11][7][8][12]

References

  • Biological Stain Commission. (2023).[1][13] Alkali Blue 6B (C.I. 42765) Specifications and Certification.[14][5][1][3][15][1]

  • Sigma-Aldrich. (n.d.). Alkali Blue 6B Product Sheet & Solubility Data.[5][6]

  • Kiernan, J.A. (2015).[1] Histological and Histochemical Methods: Theory and Practice.[16] 5th Edition.[16] Scion Publishing. (Reference for mechanisms of acid dyes in non-aqueous solvents).

  • Conn, H.J. (1977).[1] Biological Stains.[11][7][12][13][17] 9th Edition. Williams & Wilkins. (Definitive classification of Triphenylmethane dyes).

  • EvitaChem. (2024).[12] Synthesis and Industrial Application of Alkali Blue 6B.

Synthesis and purification methods of Alkali Blue 6B from precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Alkali Blue 6B (C.I. 42765) is a specialized sulfonated triphenylmethane dye critical for non-aqueous acid-base titrations, particularly in the determination of acid values in dark oils and pharmaceutical intermediates (e.g., ASTM D974). Unlike common pH indicators, its transition (Blue


 Red) occurs in highly alkaline non-aqueous environments, necessitating a precise degree of sulfonation. This application note details the synthesis of Alkali Blue 6B starting from rosaniline precursors. We define the "Blue Melt" phenylation process to generate Spirit Soluble Blue, followed by a controlled monosulfonation protocol to yield high-purity Alkali Blue 6B. Critical purification steps to isolate the monosulfonated species from di- and tri-sulfonated byproducts (Soluble Blues) are provided.

Chemical Foundation & Mechanism

The synthesis of Alkali Blue 6B involves two distinct chemical transformations:

  • Phenylation: The conversion of Rosaniline (or Pararosaniline) into Triphenylrosaniline (Spirit Soluble Blue) via nucleophilic aromatic substitution with aniline. This step shifts the absorbance bathochromically, creating the deep blue chromophore.

  • Controlled Sulfonation: The introduction of a single sulfonic acid group onto one of the aromatic rings. This is the critical differentiation point; further sulfonation leads to "Soluble Blue" (C.I. 42755), which is too water-soluble and lacks the specific solubility characteristics required for non-aqueous titrations.

Reaction Pathway Diagram[1]

AlkaliBlueSynthesis Rosaniline Rosaniline/Pararosaniline (Precursor) BlueMelt Reaction: 'Blue Melt' (180°C, Benzoic Acid Cat.) Rosaniline->BlueMelt Aniline Aniline (Reagent & Solvent) Aniline->BlueMelt SpiritBlue Spirit Soluble Blue (Triphenylrosaniline Base) BlueMelt->SpiritBlue -3 NH3 Sulfonation Controlled Sulfonation (Conc. H2SO4, 15-30°C) SpiritBlue->Sulfonation AlkaliBlueAcid Alkali Blue Free Acid (Insoluble in Water) Sulfonation->AlkaliBlueAcid Precipitation in H2O Neutralization Neutralization (NaOH/Na2CO3) AlkaliBlueAcid->Neutralization AlkaliBlue6B Alkali Blue 6B (Monosodium Salt) Neutralization->AlkaliBlue6B Purification

Figure 1: Step-wise synthesis pathway from Rosaniline to Alkali Blue 6B, highlighting the critical intermediate "Spirit Soluble Blue".

Materials & Equipment

ComponentGradeRole
Pararosaniline / Rosaniline Technical / SynthesisCore chromophore precursor.
Aniline ACS Reagent (>99.5%)Phenylating agent and solvent.
Benzoic Acid Synthesis GradeCatalyst for phenylation.
Sulfuric Acid 98% ConcentratedSulfonating agent.
Hydrochloric Acid 1 MWashing / Purification.
Sodium Hydroxide Pellets / 1 M Soln.Neutralization to salt form.
Ethanol (Absolute) HPLC GradeSolvent for QC and final washing.

Equipment:

  • Three-neck round-bottom flask (500 mL) with mechanical stirrer (overhead).

  • Reflux condenser and heating mantle with PID temperature control.

  • Vacuum filtration setup (Buchner funnel).

  • Vacuum oven (set to 50°C).

Experimental Protocols

Protocol A: Synthesis of Spirit Soluble Blue (Phenylation)

Objective: To replace the amino hydrogens of rosaniline with phenyl groups, creating the hydrophobic "Spirit Blue" base.

  • Charge Reactor: In a 500 mL three-neck flask, introduce 10.0 g of Rosaniline base , 100 g of Aniline (large excess), and 1.5 g of Benzoic Acid .

  • The "Blue Melt": Heat the mixture rapidly to 180°C . The mixture will melt and turn a deep reddish-blue.

  • Reaction: Maintain temperature at 180°C ± 5°C for 3–4 hours .

    • Mechanism Check: Ammonia is evolved during this step. A trap or fume hood is mandatory. The completion is indicated when a sample dissolved in ethanol shows a pure blue color without reddish tint (indicating complete phenylation).

  • Isolation:

    • Cool the mass to ~80°C.

    • Add 15 mL of concentrated HCl slowly to neutralize excess aniline (forming aniline hydrochloride).

    • Pour the mixture into 500 mL of water . The Spirit Blue hydrochloride will precipitate as a dark blue solid.

    • Filter and wash with hot water to remove aniline hydrochloride and benzoic acid.

    • Drying: Dry the crude Spirit Blue at 60°C. This intermediate is soluble in ethanol but insoluble in water.[1]

Protocol B: Controlled Sulfonation to Alkali Blue 6B

Objective: To introduce exactly one sulfonic acid group, rendering the dye soluble in alkali but insoluble in acidic water.

  • Dissolution: Place 10.0 g of finely powdered Spirit Soluble Blue (from Protocol A) into a beaker.

  • Acid Addition: Add 50 mL of concentrated Sulfuric Acid (98%) slowly with stirring.

    • Critical Parameter: Maintain temperature below 30°C . Unlike "Soluble Blue" synthesis (which requires heating), monosulfonation occurs at room temperature to prevent polysulfonation.

  • Reaction Monitoring: Stir for 2–4 hours at room temperature.

    • QC Check: Take a drop of the reaction mass and add it to a test tube of water.

      • Under-reacted: Precipitate is sticky/tarry.

      • Correct (Alkali Blue): Precipitate is a flocculent blue powder that settles; the supernatant water is colorless (dye is insoluble in acid).

      • Over-reacted: The water turns blue (formation of di/tri-sulfonated Soluble Blue). Stop immediately if water tint is observed.

  • Quenching: Pour the reaction mass slowly onto 200 g of ice/water mixture with vigorous stirring. The Alkali Blue (free acid form) will precipitate.

  • Filtration: Filter the precipitate on a Buchner funnel.

  • Washing: Wash the cake with cold water until the filtrate is neutral (pH ~7). This removes excess sulfuric acid.

Protocol C: Purification and Isolation of Sodium Salt

Objective: To convert the free acid to the stable monosodium salt (Alkali Blue 6B).

  • Conversion: Transfer the wet filter cake to a beaker containing 100 mL of water .

  • Neutralization: Heat to 60°C and slowly add 1 M NaOH or 10% Na2CO3 solution dropwise.

    • Endpoint: Add base until the solid just dissolves and the solution turns a deep blue. Do not add excess alkali.

  • Salting Out (Optional but Recommended for Purity): Add NaCl (approx. 10% w/v) to salt out the dye if yield recovery is low, or evaporate the solution to dryness under vacuum.

  • Final Wash: Wash the dried solid with a small amount of cold ethanol to remove unreacted organic impurities.

  • Drying: Dry in a vacuum oven at 50°C.

Quality Control & Validation

TestMethodAcceptance Criteria
Solubility 0.1g in 10mL WaterSoluble (Deep Blue solution)
Solubility 0.1g in 10mL EthanolSoluble (Deep Blue solution)
Acid Insolubility Add HCl to aqueous solnBlue precipitate forms; Supernatant colorless (Confirms Monosulfonate)
Transition Range Titration in EthanolBlue (pH < 9.4)

Red (pH > 14.[1]0)
Lambda Max UV-Vis Spectroscopy~605 nm (in Ethanol)
Troubleshooting Guide
  • Issue: Product is too soluble in water (filtrate is blue during acid wash).

    • Cause: Over-sulfonation. Temperature was too high or reaction time too long.

    • Fix: Reduce sulfonation time. Ensure T < 25°C.

  • Issue: Product is sticky/tarry during quenching.

    • Cause: Under-sulfonation.

    • Fix: Extend reaction time in H2SO4.

  • Issue: Low sensitivity in non-aqueous titration.

    • Cause: Presence of "Soluble Blue" (polysulfonates).

    • Fix: Reprecipitate from acid. Polysulfonates remain in the acidic water; Alkali Blue precipitates.

References

  • Carl Roth GmbH. (2024). Technical Data Sheet: Alkali Blue 6B (C.I. 42765). [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet and Chemical Properties of Alkali Blue 6B Solution. [Link]

Sources

High-Precision Determination of Saponification Value in Dark Matrices via Alkali Blue 6B

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SV-AB6B-01

Abstract

The determination of Saponification Value (SV) is a critical quality attribute for lipids, indicating the average molecular weight of fatty acids present.[1][2][3] While phenolphthalein is the standard indicator for clear oils, it fails in dark-colored matrices (e.g., crude tall oil, polymerized waxes, bitumen-blended lubricants) where the pink endpoint is masked. This protocol details the application of Alkali Blue 6B , a specialized triphenylmethane indicator that exhibits a sharp Red (Alkaline)


 Blue (Acidic)  transition, providing a distinct visual endpoint even in opaque or highly colored samples. This guide synthesizes methodologies aligned with JIS K 0070 and ASTM standards for high-fidelity analysis.

Introduction & Principle

The Saponification Value is defined as the number of milligrams of Potassium Hydroxide (KOH) required to saponify 1 gram of fat.[1][2][3][4] The process involves the hydrolysis of esters under basic conditions, followed by the back-titration of excess alkali.

The Challenge of Dark Matrices

In standard protocols (e.g., ASTM D5558), phenolphthalein transitions from pink to colorless. In dark oils, the sample's intrinsic brown/black color absorbs the pink wavelength, making the endpoint indistinguishable.

The Alkali Blue 6B Solution

Alkali Blue 6B (C.I. 42765) is an acidic dye.[5][6] Its ionic form (in alkali) is reddish-violet, while its non-ionic free-acid form is deep blue.

  • Mechanism: During the back-titration of excess KOH with HCl, the indicator remains red/violet as long as the solution is basic. Upon neutralization, the drop in pH triggers a rapid structural reconfiguration to the blue form.

  • Contrast Advantage: The transition to Blue is additive to the dark background of oils, creating a distinct "darkening" or "blue-flash" endpoint that is far easier for the human eye to detect than the disappearance of pink.

Materials & Reagents

Critical Reagents
ReagentGrade/SpecificationNotes
Potassium Hydroxide (KOH) Pellets, AR GradeLow carbonate content is essential to prevent buffering errors.
Ethanol (95%) Aldehyde-freeReflux with zinc dust and KOH if aldehyde presence is suspected.
Hydrochloric Acid (HCl) 0.5N Standard SolutionStandardize against Sodium Carbonate (primary standard).
Xylene AR GradeRequired as a co-solvent for waxes or high-melting-point samples.
Alkali Blue 6B Indicator GradePreparation: Dissolve 2.0 g in 100 mL Ethanol (95%). Note: Solution must be sensitized before use (see Protocol).
Equipment
  • Erlenmeyer Flasks: 250 mL or 300 mL, alkali-resistant glass (borosilicate).[7]

  • Reflux Condenser: Air condenser (minimum 650 mm length) or water-cooled condenser (Liebig).

  • Hot Plate/Water Bath: Capable of maintaining gentle boil (

    
    ).
    
  • Burette: Class A, 50 mL, with 0.1 mL graduations.

Experimental Protocol

Workflow Visualization

The following diagram outlines the critical decision points and process flow for the determination.

SaponificationWorkflow Start Sample Preparation SolubilityCheck Check Matrix Solubility Start->SolubilityCheck Solvent_Eth Solvent: Ethanol Only (Vegetable Oils) SolubilityCheck->Solvent_Eth Liquid Solvent_Xyl Solvent: Ethanol + Xylene (1:1) (Waxes/Bitumen) SolubilityCheck->Solvent_Xyl Solid/Viscous Saponification Saponification Reaction (Reflux with Excess 0.5N KOH) Solvent_Eth->Saponification Solvent_Xyl->Saponification Cooling Cool to Room Temp (Prevent Gelation) Saponification->Cooling Indicator Add Alkali Blue 6B (Solution turns RED/VIOLET) Cooling->Indicator Titration Back-Titration with 0.5N HCl Indicator->Titration Endpoint Visual Endpoint: Red/Violet → DISTINCT BLUE Titration->Endpoint Calc Calculate SV Endpoint->Calc

Caption: Operational workflow for Saponification Value determination using Alkali Blue 6B, highlighting solvent selection for matrix compatibility.

Step-by-Step Methodology
Step 1: Preparation of Ethanolic KOH (0.5N)[3]
  • Dissolve 30-35 g of KOH in 20 mL of distilled water.

  • Dilute to 1 L with aldehyde-free ethanol.

  • Allow to stand for 24 hours; decant the clear supernatant.

  • Why? Removing potassium carbonate precipitate is crucial, as carbonate buffers the titration, creating a "dragging" endpoint.

Step 2: Sample Weighing

Accurately weigh 1.5 to 2.0 g of the sample into a 250 mL Erlenmeyer flask.[2]

  • Guideline: The sample size should ensure that 40-50% of the added KOH remains unreacted. If the back-titration volume is too low, repeat with less sample.

Step 3: Saponification (Reflux)
  • Pipette exactly 25.0 mL of 0.5N Ethanolic KOH into the flask.

  • Solvent Adjustment: If the sample is a wax or heavy grease, add 25 mL of neutralized Xylene to aid dissolution.

  • Attach the condenser and reflux gently for 30 to 60 minutes .

  • Swirl occasionally to ensure homogeneity. The solution should become clear (unless the sample contains unsaponifiable dark matter).

Step 4: The Blank Test

Perform a simultaneous blank determination using the same reagents and conditions, but without the sample. This corrects for any reactivity of the solvent or changes in KOH concentration during heating.

Step 5: Titration with Alkali Blue 6B[8]
  • Allow the flasks to cool slightly (warm to touch,

    
    ). Do not cool completely if analyzing waxes, as they may precipitate and trap KOH.
    
  • Add 1 mL of Alkali Blue 6B solution .

  • Observation: The solution should turn a deep Reddish-Violet .

  • Titrate with 0.5N HCl standard solution.

  • The Endpoint: As HCl is added, the red color will fade. The endpoint is reached when the color shifts sharply to a Distinct Blue that persists for at least 30 seconds.

Calculation & Data Analysis

Calculate the Saponification Value (SV) using the formula:



VariableDefinition
SV Saponification Value (mg KOH/g)
B Volume of HCl used for the Blank (mL)
S Volume of HCl used for the Sample (mL)
N Normality of the HCl solution
56.11 Molecular Weight of KOH (mg/mmol)
W Weight of the sample (g)
Troubleshooting the Endpoint
ObservationRoot CauseCorrective Action
Endpoint is gradual (not sharp) Carbonate contamination in KOH.Prepare fresh Ethanolic KOH; ensure low-carbonate pellets are used.
Sample precipitates during titration Temperature too low.Titrate while the sample is still warm (

) or increase Xylene ratio.
Indicator color is faint Indicator oxidized or old.Use freshly prepared Alkali Blue 6B.[8]
Blue color appears immediately Sample is highly acidic or too large.Reduce sample weight or check Acid Value first.

Mechanism of Action

Understanding the chemical transitions ensures the analyst can distinguish artifacts from true results.

Mechanism cluster_0 Saponification Phase cluster_1 Titration Phase Fat Triglyceride Soap Soap + Glycerol Fat->Soap + KOH (Heat) KOH Excess KOH (Base) RemKOH Remaining KOH KOH->RemKOH Unreacted Indicator_Base Alkali Blue 6B (Anionic Form) COLOR: RED/VIOLET RemKOH->Indicator_Base High pH Environment Indicator_Acid Alkali Blue 6B (Free Acid Form) COLOR: BLUE Indicator_Base->Indicator_Acid + HCl (Neutralization Point) HCl Titrant (HCl)

Caption: Chemical mechanism showing the transition of Alkali Blue 6B from its anionic red form to its acidic blue form upon neutralization of excess KOH.

References

  • Japanese Industrial Standards (JIS). (1992).[9] JIS K 0070: Test methods for acid value, saponification value, ester value, iodine value, hydroxyl value and unsaponifiable matter of chemical products.[9] Japanese Standards Association.[9]

  • ASTM International. (2023). ASTM D5558-95(2023): Standard Test Method for Determination of the Saponification Value of Fats and Oils.[10] ASTM International, West Conshohocken, PA.[7] [Link]

  • ASTM International. (2021). ASTM D1387-89: Standard Test Method for Saponification Number of Synthetic and Natural Waxes (Withdrawn). (Note: Historical reference for wax methodology).
  • Savant Laboratories. (n.d.). ASTM D94 - Standard Test Methods for Saponification Number of Petroleum Products.[Link]

Sources

Application Notes and Protocols: Assessing Cell Viability with Alkali Blue 6B

Author: BenchChem Technical Support Team. Date: February 2026

A pH-Based Approach to Cellular Health Assessment

Abstract

Cell viability and cytotoxicity assays are fundamental to drug discovery, toxicology, and basic biomedical research. These assays provide critical insights into how cells respond to various chemical and biological agents. While numerous methods exist, this document introduces a specialized application of Alkali Blue 6B, a pH indicator dye, for the assessment of cell viability. This technique leverages the physiological principle that viable cells maintain a stable intracellular pH, typically around 7.2-7.4, while the extracellular microenvironment of dense, metabolically active cell cultures can become acidic. Conversely, cell death leads to a loss of membrane integrity and a breakdown of pH gradients. Alkali Blue 6B, with its distinct color transition in the alkaline range, offers a unique tool to probe these pH-related changes as a surrogate for cell viability. This application note provides a comprehensive overview of the underlying principles, detailed protocols for adherent and suspension cells, and guidance on data interpretation and troubleshooting.

Introduction: The Link Between pH and Cell Viability

The maintenance of a stable intracellular pH (pHi) is crucial for a multitude of cellular processes, including enzyme activity, cell proliferation, and apoptosis.[1] Most mammalian cells strive to maintain a pHi in the narrow range of 7.2 to 7.4.[1] This is achieved through the concerted action of various ion transporters and buffer systems. A significant deviation from this physiological pHi can be indicative of cellular stress or impending cell death.

Alkali Blue 6B is a synthetic dye that functions as a pH indicator, exhibiting a distinct color change from blue to red in the pH range of 9.4 to 14.0.[2][3][4] While its primary applications have been in histology and microbiology as a general stain and pH indicator, its properties make it a candidate for specialized cell viability assays.[2] The premise of an Alkali Blue 6B-based viability assay is to detect shifts in pH that correlate with cell health. This can be conceptualized in two main approaches:

  • Extracellular pH Monitoring: In high-density cell cultures, the metabolic activity of viable cells leads to the production of acidic byproducts, such as lactic acid, causing a decrease in the pH of the culture medium.[1] While Alkali Blue 6B's transition range is alkaline, it can be used in concert with a baseline alkaline solution to detect the acidifying effects of a large, viable cell population.

  • Intracellular pH Estimation (with cell permeabilization): Following cell death, the plasma membrane loses its integrity, leading to a breakdown of the ion gradients that maintain a stable pHi. This can result in the intracellular environment equilibrating with the extracellular pH. By selectively permeabilizing cells, Alkali Blue 6B could theoretically be used to probe the intracellular pH state.

This guide will focus on a practical and reproducible protocol based on the colorimetric detection of pH changes in the culture supernatant, providing an indirect but effective measure of overall cell population viability.

Principle of the Alkali Blue 6B Cell Viability Assay

The protocol described herein is a colorimetric, endpoint assay designed for multi-well plates. It is based on the principle that the metabolic activity of a viable cell population will acidify the culture medium. The assay involves the addition of a weakly buffered alkaline solution containing Alkali Blue 6B to the cell culture supernatant. The degree of acidification of the supernatant by the cells will determine the final pH of the mixture, which in turn dictates the color of the Alkali Blue 6B indicator.

  • High Cell Viability: A large number of viable, metabolically active cells will produce significant amounts of acidic byproducts. This will lead to a more pronounced neutralization of the added alkaline solution, resulting in a final pH below the transition range of Alkali Blue 6B, and the solution will remain blue.

  • Low Cell Viability/Cytotoxicity: In cultures with low cell viability or where cells have been killed by a cytotoxic agent, there is minimal metabolic activity and therefore less acidification of the medium. When the alkaline Alkali Blue 6B solution is added, the final pH will remain in the alkaline range, causing the indicator to turn red or reddish-purple.

The intensity of the color can be quantified using a spectrophotometer or plate reader, providing a quantitative measure of cell viability.

Visualizing the Assay Workflow

Alkali_Blue_Workflow Alkali Blue 6B Cell Viability Assay Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_readout Data Acquisition & Analysis cell_seeding Seed cells in a multi-well plate treatment Treat cells with test compounds cell_seeding->treatment incubation Incubate for desired period treatment->incubation add_reagent Add Assay Solution to wells incubation->add_reagent prepare_reagent Prepare Alkali Blue 6B Assay Solution prepare_reagent->add_reagent incubate_assay Incubate for color development add_reagent->incubate_assay read_absorbance Measure absorbance (e.g., 570 nm & 600 nm) incubate_assay->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability

Sources

Troubleshooting & Optimization

Improving solubility of Alkali Blue 6B in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubilization & Stabilization of Alkali Blue 6B in Aqueous Systems

Executive Summary & Chemical Context

The "Aqueous Paradox": Alkali Blue 6B (C.I. Acid Blue 110) is a triphenylmethane dye widely used as a pH indicator and biological stain. However, its name is deceptive. Despite being an "acid" dye, the free acid form is hydrophobic (LogP ~10.5) and sparingly soluble in water [1, 2].

Many researchers encounter immediate precipitation when attempting to dissolve the powder directly in neutral water. This guide addresses the physicochemical barriers to solubility and provides two field-proven protocols to generate stable aqueous dispersions.

Key Chemical Properties:

  • CAS: 1324-76-1 (Free Acid) / 1324-80-7 (Sodium Salt)

  • Solubility Profile: Soluble in Ethanol, Methanol; Insoluble/Sparingly Soluble in cold water.

  • Indicator Range: pH 9.4 (Blue)

    
     pH 14.0 (Red) [3].[1]
    
  • Primary Challenge: The large hydrophobic aromatic structure requires organic co-solvents or surfactant shielding to remain dispersed in aqueous media.

Core Solubilization Protocols

Do not attempt to dissolve Alkali Blue 6B directly in water. Choose the protocol below that best fits your downstream application.

Protocol A: The "Ethanol-Bridge" Method (Standard Laboratory Use)

Best for: Titration indicators, non-biological microscopy, and general chemical analysis.

Mechanism: Ethanol acts as an intermediate solvent, breaking the crystal lattice energy that water cannot overcome. The subsequent dilution into water maintains a stable dispersion due to the "co-solvent effect."

Reagents:

  • Alkali Blue 6B Powder[2][3][4][5]

  • Ethanol (Absolute or 95%)

  • Deionized Water (dH2O)

Step-by-Step Workflow:

  • Weighing: Weigh 0.1 g of Alkali Blue 6B.

  • Primary Dissolution: Transfer powder to a volumetric flask. Add 100 mL of Ethanol .

    • Critical Step: Do not add water yet. Sonicate or vortex for 5 minutes until fully dissolved. The solution should be a deep, translucent blue.

  • Filtration (Optional but Recommended): Filter through a 0.45 µm PTFE membrane to remove any non-solubilized particulate aggregates.

  • Usage: This 0.1% (w/v) ethanolic solution is your Stock Solution .

  • Aqueous Dilution: To use in an aqueous experiment, add the Stock Solution dropwise into your stirred aqueous buffer.

    • Limit: Keep the final dye concentration below 0.01% in the aqueous phase to prevent reprecipitation.

Protocol B: The "Surfactant-Shield" Method (Biological/In Vivo Compatible)

Best for: Cell culture, protein staining, or assays where high alcohol content is toxic.

Mechanism: Non-ionic surfactants (Tween 80) and co-solvents (PEG 300) encapsulate the hydrophobic dye molecules in micelles, allowing them to remain suspended in the aqueous phase without precipitation [4].

Reagents:

  • DMSO (Dimethyl Sulfoxide)

  • PEG 300[6]

  • Tween 80[6][7]

  • ddH2O

Step-by-Step Workflow:

  • Stock Preparation: Dissolve Alkali Blue 6B in DMSO to create a high-concentration stock (e.g., 10 mg/mL).

    • Why DMSO? It is a universal solvent that ensures complete molecular separation prior to aqueous introduction.

  • Co-Solvent Addition: To the DMSO stock, add PEG 300 (approx. 40% of final volume) and mix by vortexing.

  • Surfactant Shielding: Add Tween 80 (approx. 5-10% of final volume). Vortex until clear.

  • Aqueous Phase Entry: Slowly add warm ddH2O (37°C) to the mixture while vortexing.

    • Result: A clear, stable micellar solution suitable for biological injection or addition to media.

Visualizing the Workflow

The following diagram illustrates the decision logic and physical workflow for both protocols.

AlkaliBlueSolubility Start Start: Alkali Blue 6B Powder Choice Select Application Path Start->Choice EthanolPath Protocol A: Standard Lab Use Choice->EthanolPath High Alcohol Tolerance BioPath Protocol B: Biological/In Vivo Choice->BioPath Strictly Aqueous/Bio DissolveEtOH Dissolve 0.1g in 100mL Ethanol (Sonicate 5 mins) EthanolPath->DissolveEtOH StockSol 0.1% Stock Solution (Stable) DissolveEtOH->StockSol Dilution Add Dropwise to Water (Final Conc < 0.01%) StockSol->Dilution DissolveDMSO Dissolve in DMSO (High Conc Stock) BioPath->DissolveDMSO AddCosolvents Add PEG 300 + Tween 80 (Micelle Formation) DissolveDMSO->AddCosolvents AddWater Slowly add warm ddH2O AddCosolvents->AddWater

Figure 1: Decision matrix for solubilizing Alkali Blue 6B based on experimental tolerance for organic solvents.

Troubleshooting Center (FAQ)

Q1: I followed the protocol, but I still see fine blue particles floating. Why?

  • Diagnosis: This is "Micro-Precipitation." It usually happens if the water was added too quickly to the alcohol stock, causing a "solvent shock."

  • Fix:

    • Filter the solution through a 0.45 µm filter.

    • In the future, increase the stirring speed of the water phase and add the dye stock slower.

    • Ensure your water is not acidic (pH < 5), as the protonated form is even less soluble.

Q2: The solution turned red/violet instead of blue.

  • Diagnosis: pH Interference.

  • Explanation: Alkali Blue 6B is a pH indicator.[1] At pH > 9.4, it transitions from blue to red [3].[1]

  • Fix: Check the pH of your buffer. If you need a blue solution, ensure the pH is neutral or slightly acidic (pH 6-8).

Q3: Can I autoclave the solution?

  • Diagnosis: Thermal Instability.

  • Advice: No. Triphenylmethane dyes can degrade under high heat and pressure.

  • Fix: Use sterile filtration (0.22 µm) for sterilization.

Q4: Is "Alkali Blue 6B" the same as "Methyl Blue" or "Aniline Blue"?

  • Diagnosis: Reagent Confusion.

  • Fact: No. Methyl Blue (Acid Blue 93) is sulfonated and highly water-soluble. Alkali Blue 6B is less sulfonated and hydrophobic.

  • Fix: Check the CAS number.[1][5][7][8] If you need high water solubility without alcohol, consider switching to Methyl Blue if your application allows.

Comparative Data Table

FeatureProtocol A (Ethanol)Protocol B (Surfactant)Direct Water Dissolution
Solubility Limit High (~10 mg/mL in stock)Moderate (~2-5 mg/mL)Negligible (<0.1 mg/mL)
Stability Excellent (Months)Good (Weeks)Poor (Precipitates in mins)
Toxicity High (due to Ethanol)Low (Biocompatible)N/A
Preparation Time Fast (10 mins)Medium (30 mins)N/A
Primary Use Titration, Chemical StainingCell Culture, In VivoNot Recommended

References

  • Carl Roth GmbH. (2024). Safety Data Sheet: Alkali Blue 6B (C.I. 42765).[5] Retrieved from [Link]

Sources

Technical Support Center: Optimizing pH Buffers for Stable Alkali Blue 6B Measurements

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing pH buffers in experiments utilizing Alkali Blue 6B. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving stable and reproducible measurements with this versatile triphenylmethane dye. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are self-validating and grounded in scientific principles.

Introduction: The Critical Role of pH in Alkali Blue 6B Measurements

Alkali Blue 6B is a pH indicator that undergoes a distinct color change in alkaline conditions, with a visual transition from blue at pH 9.4 to red at pH 14.0.[1][2][3] This property makes it a valuable tool in various analytical applications, including titrations of acidic components in fats and oils, particularly for dark-colored samples where other indicators may be less effective.[4][5] The color change is a result of structural modifications at the molecular level, specifically the deprotonation of the dye molecule as the pH increases.[1] For quantitative spectrophotometric analysis, however, operating within the steep color transition range is undesirable due to high signal instability. Precise and reproducible measurements necessitate a stable pH environment where the absorbance of the dye is directly and linearly proportional to its concentration. This guide will provide the expertise to select, prepare, and troubleshoot pH buffers to achieve this stability.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for quantitative measurements using Alkali Blue 6B?

While the visual color transition of Alkali Blue 6B occurs between pH 9.4 and 14.0, for quantitative spectrophotometric measurements, it is recommended to work in a pH range where the dye's absorbance is stable and not subject to drastic changes with minor pH fluctuations. The ideal pH for such measurements would be on the plateau of the titration curve, either just below pH 9.4 (in its blue form) or above the transition range if the red form is being quantified and is stable. However, given that triphenylmethane dyes can become colorless at very high pH due to the formation of a carbinol base, it is generally advisable to work at the lower end of the alkaline range.[6] Therefore, for stable measurements of the blue form, a pH buffered around 9.0 to 9.5 is recommended.

Q2: What is the pKa of Alkali Blue 6B?

Q3: Can I use any buffer in the pH 9-10 range?

Theoretically, any buffer with a pKa close to the desired pH can be used. However, it is crucial to ensure that the buffer components do not interact with the Alkali Blue 6B dye. Common buffers for this pH range include borate and carbonate buffers. There is some evidence to suggest that borate buffers can influence the rate of color change (bleaching) of other triphenylmethane dyes, which could potentially affect measurement stability.[7] Therefore, it is essential to validate your chosen buffer system by running appropriate controls.

Q4: How should I prepare and store high-pH buffers?

High-pH buffers are susceptible to changes in pH due to the absorption of atmospheric carbon dioxide (CO2), which is acidic. Therefore, it is recommended to:

  • Prepare high-pH buffers fresh on the day of use.

  • Use deionized, boiled water (to expel dissolved CO2) for buffer preparation.

  • Store buffers in tightly sealed, preferably glass, containers to minimize air exposure.

  • Re-measure the pH of the buffer before each experiment.

Q5: My Alkali Blue 6B solution appears to be degrading. What could be the cause?

Alkali Blue 6B solutions, especially when prepared, should be used fresh, as they can deteriorate within a few days.[4] Degradation can be accelerated by exposure to strong oxidizing agents, heat, and light.[8] It is recommended to store the stock solution in an amber-colored bottle to protect it from light.[5]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Scientific Explanation
Drifting or unstable absorbance readings Unstable pH of the buffer. High-pH buffers are prone to absorbing atmospheric CO2, which forms carbonic acid and lowers the pH. This slight shift can cause a significant change in the protonation state of Alkali Blue 6B, leading to fluctuating absorbance. Solution: Prepare fresh buffer daily using boiled, deionized water. Keep the buffer container tightly sealed when not in use. Consider working under a nitrogen or argon atmosphere for highly sensitive experiments.
Temperature fluctuations. The pKa of buffers and the absorbance of indicators can be temperature-dependent. Solution: Ensure that your samples, standards, and blanks are all at the same temperature before measurement. If using a temperature-controlled spectrophotometer, allow all solutions to equilibrate to the set temperature.
Poor reproducibility between experiments Inconsistent buffer preparation. Minor variations in the weighing of buffer components or the final volume can lead to shifts in the buffer's pH and ionic strength, affecting the dye's absorbance. Solution: Use a calibrated analytical balance for weighing buffer components and calibrated volumetric flasks for final volume adjustments. Always verify the final pH of the buffer with a calibrated pH meter.
Aging of Alkali Blue 6B stock solution. Alkali Blue 6B in solution can degrade over time, leading to a decrease in absorbance.[4] Solution: Prepare fresh Alkali Blue 6B stock solutions regularly, at least every few days. Store the stock solution in a dark, cool place.
Unexpected color change or fading of the dye Interaction with buffer components. Certain buffer species may interact with the dye molecule, affecting its electronic structure and thus its color. While not definitively documented for Alkali Blue 6B, this is a known phenomenon for other dyes. Solution: Test for buffer interference by preparing the Alkali Blue 6B in your chosen buffer and in a non-buffered solution of the same pH (adjusted with NaOH) and comparing their absorbance spectra and stability over time.
Presence of strong oxidizing or reducing agents. Alkali Blue 6B is incompatible with strong oxidizing agents.[8] Their presence in the sample can lead to the chemical degradation and discoloration of the dye. Solution: If your sample matrix is suspected to contain such agents, sample pretreatment may be necessary.
Non-linear standard curve Operating within the pH transition range. If the pH of the assay is within the 9.4-14.0 transition range, the relationship between concentration and absorbance will not be linear according to the Beer-Lambert law. Solution: Adjust the buffer pH to be on the stable plateau of the absorbance vs. pH curve (e.g., pH 9.0-9.5).
High dye concentration. At high concentrations, deviations from the Beer-Lambert law can occur due to molecular interactions. Solution: Dilute your samples to fall within the linear range of your standard curve.

Experimental Protocols

Protocol 1: Preparation of a 0.1 M Borate Buffer (pH 9.2)

This protocol is adapted from a standard laboratory procedure for preparing a borate buffer.

Materials:

  • Sodium tetraborate decahydrate (Na₂B₄O₇·10H₂O)

  • 1N Hydrochloric Acid (HCl) or 1N Sodium Hydroxide (NaOH)

  • Deionized water (boiled to remove CO₂)

  • Calibrated pH meter

  • Volumetric flask (1 L)

  • Stir plate and stir bar

Procedure:

  • Weigh out 38.1 g of sodium tetraborate decahydrate and dissolve it in approximately 800 mL of boiled, deionized water in a 1 L beaker.

  • Allow the solution to cool to room temperature.

  • Place the beaker on a stir plate with a stir bar and begin gentle stirring.

  • Immerse a calibrated pH electrode into the solution.

  • Slowly add 1N HCl to lower the pH or 1N NaOH to raise the pH until the meter reads 9.2.

  • Once the desired pH is reached and stable, transfer the solution to a 1 L volumetric flask.

  • Rinse the beaker with a small amount of boiled, deionized water and add the rinsing to the volumetric flask.

  • Bring the final volume to 1 L with boiled, deionized water.

  • Stopper the flask and invert several times to ensure thorough mixing.

  • Store in a tightly sealed glass bottle.

Protocol 2: Preparation of a 0.1 M Carbonate-Bicarbonate Buffer (pH 9.5)

This protocol provides a method for preparing a carbonate-bicarbonate buffer.

Materials:

  • Sodium bicarbonate (NaHCO₃)

  • Sodium carbonate, anhydrous (Na₂CO₃)

  • Deionized water (boiled to remove CO₂)

  • Calibrated pH meter

  • Volumetric flask (1 L)

Procedure:

  • To prepare a 0.1 M carbonate-bicarbonate buffer with a target pH of 9.5, you will need to prepare 0.1 M solutions of sodium bicarbonate and sodium carbonate separately and then mix them.

  • 0.1 M Sodium Bicarbonate Solution: Dissolve 8.40 g of NaHCO₃ in boiled, deionized water and make up to a final volume of 1 L.

  • 0.1 M Sodium Carbonate Solution: Dissolve 10.59 g of Na₂CO₃ in boiled, deionized water and make up to a final volume of 1 L.

  • To achieve a pH of 9.5, mix approximately 74 mL of the 0.1 M sodium bicarbonate solution with 26 mL of the 0.1 M sodium carbonate solution.

  • Verify the pH with a calibrated pH meter and adjust as necessary by adding small volumes of either the sodium bicarbonate solution (to lower pH) or the sodium carbonate solution (to raise pH).

  • Store in a tightly sealed glass bottle.

Visualizations

Logical Workflow for Buffer Optimization

G cluster_0 Phase 1: Initial Setup cluster_1 Phase 2: Buffer Validation cluster_2 Phase 3: Troubleshooting cluster_3 Phase 4: Final Protocol A Define Target pH for Stable Measurement (e.g., pH 9.0-9.5) B Select Candidate Buffers (e.g., Borate, Carbonate) A->B pKa in range C Prepare Buffers and Alkali Blue 6B Stock Solution B->C D Measure Absorbance Spectrum of Alkali Blue 6B in Each Buffer C->D E Check for Spectral Shifts or Anomalies vs. Unbuffered Control D->E Compare spectra F Monitor Absorbance Stability Over Time (e.g., 30-60 min) E->F G Instability or Drifting Signal? F->G Assess stability H Review Troubleshooting Guide: - Check for CO2 Absorption - Verify Temperature Control - Prepare Fresh Reagents G->H Yes J Select Optimal Buffer System G->J No I Re-evaluate Buffer Choice or Preparation Protocol H->I I->B K Establish Standard Operating Procedure (SOP) for Buffer Preparation and Use J->K

Caption: Workflow for selecting and validating a pH buffer for Alkali Blue 6B measurements.

Relationship Between pH, Buffer Capacity, and Measurement Stability

G cluster_0 Buffer Properties cluster_1 Experimental Outcome pKa Buffer pKa Capacity Buffering Capacity pKa->Capacity Determines optimal range pH Target pH pH->Capacity Effective when pH ≈ pKa Stability Measurement Stability pH->Stability Stable pH = Stable Absorbance Capacity->Stability High capacity resists pH change

Caption: Interdependence of buffer properties and measurement stability.

References

  • Computational Investigation of Triphenylmethane Acidic Dye for Textile Applications Using DFT and TDDFT Methods. (2025).
  • Gomółka-Marciniak, M., & Dziurla, E. (2009). Biological Removal of Azo and Triphenylmethane Dyes and Toxicity of Process By-Products. Polish Journal of Environmental Studies, 18(5), 855-860.
  • Japan Oil Chemists' Society. (2003).
  • Carl ROTH. (n.d.). Alkali blue 6B (C.I. 42765), 10 g. Retrieved from [Link]

  • HiMedia Laboratories. (n.d.). Alkali blue 6B, Hi-Cert™. Retrieved from [Link]

  • Chaúque, E. F. C., et al. (2014). Removal of Triphenylmethane Dyes by Bacterial Consortium.
  • Bayrak, R., et al. (2007). Dye‐affinity microbeads for removal of phenols and nitrophenols from aquatic systems. Journal of Applied Polymer Science, 106(2), 1138-1145.
  • Wolthuis, R., et al. (2024). Fluorescent pH indicators for classroom demonstration of buffer action.
  • Kinetic study of the discoloration of triphenylmethane dyes as a function of pH, salt effect. (2011). Journal of Chemical Technology and Metallurgy, 46(4), 425-432.
  • Food Safety and Standards Authority of India. (2018).
  • Ananthanarayanan, R., & Sarada, N. C. (2002). Guest–host interactions in the alkaline bleaching of triphenylmethane dyes catalysed by β-cyclodextrin. Journal of Chemical Sciences, 114(5), 485-493.
  • Reich, H. J. (n.d.). Bordwell pKa Table. University of Wisconsin-Madison. Retrieved from [Link]

  • Shaidarova, L. G., et al. (2017). Electrochemical Determination of Some Triphenylmethane Dyes by Means of Voltammetry. Journal of Analytical Chemistry, 72(10), 1022-1029.
  • US Patent 3,098,081A. (1963). Process for purifying triphenyl methane dyes.
  • Salgado, L. E. V., & Vargas-Hernández, C. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 5(17), 1290-1299.
  • ASBASJSM College of Pharmacy. (n.d.).
  • Brady, E., & Burgess, J. (2013). Determination of Triphenylmethane Dyes and Their Metabolites in Shrimp Using QuEChERS Extraction and the ACQUITY UPLC H-Class System with Xevo TQD.
  • US Food and Drug Administration. (2017). Triphenylmethane dye residue analysis.
  • Scribd. (n.d.).
  • Scientific Laboratory Supplies. (n.d.). Alkali blue 6B solution, 0.1%. Retrieved from [Link]

  • Slideshare. (n.d.).
  • Quantitative Determination of Oxalic Acid Using Victoria Blue B Based on a Catalytic Kinetic Spectrophotometric Method. (2025). Journal of the Iranian Chemical Society.
  • s d fine-chem limited. (n.d.). ALKALI BLUE 6B (ACID BLUE 119)(C. I. 42765) (pH INDICATOR). Retrieved from [Link]

  • Idaho State Police Forensic Services. (2013). Toxicology Discipline Analytical Method 5.
  • eGyanKosh. (n.d.).
  • Chaney, H., & Law, Y. K. (n.d.).
  • Biocompatible and Flexible Cellulose Film for the Reversible Colourimetric Monitoring of pH and Mg (II). (2021). MDPI.
  • HunterLab. (2023). Easy and Safe Determination of Fatty Acids Using Spectrophotometric Technology.
  • Metrohm. (n.d.).
  • Carl ROTH. (n.d.). Alkali blue 6B (C.I. 42765), 10 g. Retrieved from [Link]

  • High Purity Laboratory Chemicals Pvt. Ltd. (n.d.). Alkali Blue 6B (pH Indicator) (C.I. 42750). Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Thermal Stability of Alkali Blue 6B for High-Temperature Applications

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Alkali Blue 6B. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are looking to utilize Alkali Blue 6B in high-temperature applications. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the thermal stability of this versatile triphenylmethane dye. Our goal is to empower you with the knowledge to overcome common challenges and achieve optimal performance in your experiments.

Frequently Asked Questions (FAQs) about Alkali Blue 6B's Thermal Properties

Q1: What is the known thermal stability of Alkali Blue 6B?

A1: Alkali Blue 6B, in its standard form, is generally considered stable under normal ambient conditions.[1][2] Safety data sheets often indicate a high melting point, exceeding 300°C, and an auto-ignition temperature greater than 400°C.[1][3] However, the term "decomposition temperature" can be misleading in technical data sheets, as thermal degradation, observed as color fading or shifting, can occur at temperatures significantly lower than the auto-ignition point, particularly during prolonged exposure in high-temperature processing of materials like plastics.[4][5]

Q2: At what temperatures should I be concerned about the degradation of Alkali Blue 6B?

A2: Concern for thermal degradation should begin when processing temperatures consistently exceed 180-200°C. The extent of degradation is dependent on both the temperature and the duration of heat exposure.[3] For applications such as engineering plastics, where processing temperatures can be well above this range, an unmodified Alkali Blue 6B may exhibit significant color shifts or loss of tinting strength.[4][5]

Q3: What are the typical signs of thermal degradation of Alkali Blue 6B?

A3: The primary indicators of thermal degradation are a noticeable color shift, often towards a brownish or yellowish hue, and a reduction in color intensity or fading.[4] In some instances, the degradation can also lead to the release of volatile organic compounds, which may be detectable as an off-odor.[4]

Q4: Can the polymer matrix I'm using affect the thermal stability of Alkali Blue 6B?

A4: Absolutely. The polymer matrix can have a significant impact on the dye's stability. Some polymers can have residual acidity or basicity, or may degrade themselves at high temperatures, producing byproducts that can react with and degrade the dye.[6] It is crucial to ensure compatibility between Alkali Blue 6B and the host resin.[6] For example, some organic pigments are known to have poor stability in styrenic polymers at elevated temperatures.[6]

Troubleshooting Guide: High-Temperature Applications

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: My final product has a significant color shift to a duller, brownish-blue after high-temperature processing.

  • Question: What is causing this color shift and how can I prevent it?

  • Answer: This is a classic sign of thermal degradation. The high processing temperature is likely causing the chemical structure of the Alkali Blue 6B to break down. The conjugated system of electrons responsible for its color is being disrupted.

    • Immediate Action: The first step in troubleshooting is to determine if the issue is with the colorant itself. Run a trial with the natural, uncolored resin at the same processing settings.[6] If the resin itself shows signs of yellowing or degradation, then the processing temperature may be too high for the polymer.[3][5]

    • Solution 1: Lower Processing Temperature: If possible, reduce the processing temperature. Even a small reduction can sometimes significantly decrease the rate of thermal degradation.

    • Solution 2: Enhance Thermal Stability: If lowering the temperature is not an option, you will need to enhance the thermal stability of the Alkali Blue 6B. We recommend two primary methods: encapsulation or surface treatment . Detailed protocols for these techniques are provided in the next section.

    • Solution 3: Incorporate Antioxidants: The addition of heat stabilizers or antioxidants to the polymer matrix can help protect both the polymer and the dye from thermal degradation.[7][8] Common choices include hindered phenols and phosphites.

Issue 2: The color of my product is inconsistent, with streaks or specks of intense blue.

  • Question: Why am I seeing poor color dispersion at high temperatures?

  • Answer: This issue points to poor dispersion of the pigment particles within the matrix.[5] At higher temperatures, if the pigment is not properly stabilized, it can agglomerate or clump together.[5]

    • Immediate Action: Review your mixing and dispersion procedure. Ensure you are using adequate shear and mixing time to break down pigment agglomerates.

    • Solution 1: Improve Masterbatch Compatibility: If you are using a color masterbatch, ensure the carrier resin is compatible with your base resin and has an appropriate melt index.[6] The carrier should melt and mix effectively at the processing temperature.[6]

    • Solution 2: Surface Treatment: Surface treating the Alkali Blue 6B particles can significantly improve their dispersibility in the host medium by modifying their surface energy.[9][10] A protocol for silica surface treatment is provided below.

Issue 3: I am noticing a loss of color strength in my final product compared to my initial masterbatch.

  • Question: What could be causing the reduction in tinting strength?

  • Answer: A loss of tinting strength, or hiding power, can be a result of thermal degradation where the chromophore of the dye molecule is being destroyed.[4][5] It can also be related to changes in the particle size or distribution of the pigment in the final product.

    • Immediate Action: Perform a quantitative analysis of the color of your final part using a spectrophotometer and compare it to a standard. This will help you track the extent of the color loss.

    • Solution 1: Thermal Stability Enhancement: As with color shifting, enhancing the thermal stability of the dye through encapsulation or the use of stabilizers is the most effective solution.[1][11][12]

    • Solution 2: Optimize Pigment Loading: In some cases, a slight increase in the pigment loading can compensate for minor losses in tinting strength, but this should be done cautiously as it can affect the mechanical properties of the final product.

Understanding the Thermal Degradation of Alkali Blue 6B

The vibrant color of Alkali Blue 6B, a triphenylmethane dye, arises from its extensive system of conjugated double bonds and the presence of a central carbocation which is stabilized by the three aromatic rings. At elevated temperatures, several factors can contribute to the breakdown of this structure, leading to a loss of color.

  • Oxidation: The presence of oxygen at high temperatures can lead to oxidative degradation of the dye molecule. This can break the conjugated system and destroy the chromophore.

  • Hydrolysis: In the presence of moisture, triphenylmethane dyes can undergo hydrolysis, which can also disrupt the molecular structure responsible for the color.[13]

  • Direct Thermal Decomposition: At sufficiently high temperatures, the covalent bonds within the dye molecule can break, leading to fragmentation and loss of color.

The following diagram illustrates a simplified conceptual model of how a protective shell can mitigate these degradation pathways.

G cluster_1 Unprotected Alkali Blue 6B cluster_2 Protected Alkali Blue 6B Heat Heat Dye Alkali Blue 6B Molecule Heat->Dye Oxygen Oxygen Oxygen->Dye Moisture Moisture Moisture->Dye Degradation Color Degradation (Color Shift/Fading) Dye->Degradation Structural Breakdown EncapsulatedDye Encapsulated/ Surface-Treated Alkali Blue 6B Stability Enhanced Thermal Stability (Color Retention) EncapsulatedDye->Stability ProtectiveShell Protective Shell (e.g., Silica, MOF) ProtectiveShell->EncapsulatedDye Shields from Heat, O₂, Moisture G start Start dispersion Disperse Alkali Blue 6B in Ethanol + Sonicate start->dispersion initiation Add DI Water and Ammonium Hydroxide dispersion->initiation formation Slowly Add TEOS and Stir for 24h initiation->formation isolation Centrifuge to Collect Coated Pigment formation->isolation washing Wash with Ethanol and DI Water isolation->washing drying Dry in Oven at 80°C washing->drying end End: Silica-Coated Alkali Blue 6B drying->end

Caption: Workflow for silica encapsulation of Alkali Blue 6B.

Protocol 2: Surface Treatment with an Organosilane

This protocol improves both thermal stability and dispersibility in organic matrices by chemically bonding an organosilane to the surface of the Alkali Blue 6B particles. [9] Materials:

  • Alkali Blue 6B powder

  • Toluene (anhydrous)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Nitrogen gas supply

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Drying of Pigment:

    • Dry the Alkali Blue 6B powder in a vacuum oven at 100°C for 4 hours to remove any adsorbed water.

  • Reaction Setup:

    • In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 5.0 g of the dried Alkali Blue 6B to 150 mL of anhydrous toluene.

    • Stir the mixture to create a uniform suspension.

  • Surface Modification Reaction:

    • Bubble nitrogen gas through the suspension for 20 minutes to create an inert atmosphere.

    • Add 1.5 mL of APTES to the suspension.

    • Heat the mixture to reflux (approximately 110°C) and maintain reflux for 6 hours with continuous stirring under a nitrogen atmosphere.

  • Isolation and Purification:

    • Allow the mixture to cool to room temperature.

    • Collect the surface-treated pigment by vacuum filtration using a Buchner funnel.

    • Wash the collected pigment thoroughly with toluene to remove any unreacted APTES.

    • Dry the final product in a vacuum oven at 90°C for 12 hours.

  • Characterization (Optional but Recommended):

    • Use Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of the organosilane on the pigment surface. Evaluate the dispersibility of the treated pigment in a relevant solvent or polymer.

Data Summary

The following table summarizes the expected improvements in thermal stability based on the described modification techniques. The values are indicative and will vary based on the specific experimental conditions and the host matrix.

PropertyUnmodified Alkali Blue 6BSilica-Encapsulated Alkali Blue 6BSurface-Treated Alkali Blue 6B
Onset of Thermal Degradation ~180-200°CIncreased by 50-100°CIncreased by 30-70°C
Color Stability at 220°C (10 min) Significant Fading/ShiftMinimal to Moderate FadingModerate Fading
Dispersibility in Non-polar Media Poor to ModerateModerateGood to Excellent

References

  • ResearchGate. (n.d.). TGA curves of original organic pigment and the silica coated organic... [Photograph]. Retrieved February 6, 2026, from [Link]

  • Carl Roth GmbH + Co. KG. (2024, March 1). Safety Data Sheet: Alkali blue 6B (C.I. 42765). Retrieved February 6, 2026, from [Link]

  • Oancea S., & Linn Z.M. (2018). Anthocyanins: Powerful natural antioxidant pigments with significant biomedical and technological applications.
  • Albuquerque B.R., Oliveira M.B.P.P.L., Barros L., & Ferreira I.C.F.R. (2021). Could fruits be a reliable source of food colorants? Pros and cons of these natural additives. Critical Reviews in Food Science and Nutrition, 61, 805–835.
  • Yuhong Pigment Co.,LTD. (n.d.). The thermal stability of pigments refers to their ability to withstand high temperatures.... Retrieved February 6, 2026, from [Link]

  • Google Patents. (n.d.). US5271769A - Method of improving storage stability of pigments.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 26). Maximizing Polymer Lifespan: The Importance of Antioxidants for Heat Stability. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2020, December 2). Thermal degradation of azobenzene dyes. Retrieved February 6, 2026, from [Link]

  • Kobo Products. (n.d.). An Overview of Surface Treatments for Pigments and Powders. Retrieved February 6, 2026, from [Link]

  • Plastics Today. (n.d.). Guide to color troubleshooting. Retrieved February 6, 2026, from [Link]

  • National Institutes of Health. (2023, July 14). Catalytic Degradation of Triphenylmethane Dyes with an Iron Porphyrin Complex as a Cytochrome P450 Model. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2021, January). Selection of Antioxidants to Increase the Stability of Natural Dyes Against Uv-Radiation and High Temperature. Retrieved February 6, 2026, from [Link]

  • National Institutes of Health. (2023, January 11). Dye-Encapsulated Metal–Organic Frameworks for the Multi-Parameter Detection of Temperature. Retrieved February 6, 2026, from [Link]

  • (n.d.). Pigments based on silica-coated gold nanorods: Synthesis, colouring strength, functionalisation, extrusion, thermal stability. Retrieved February 6, 2026, from [Link]

  • BIO Web of Conferences. (2024). Antioxidant Properties and Thermal Stability of Active Packaging Incorporated with Dyes. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Degradation by hydrolysis of three triphenylmethane dyes: DFT and TD-DFT study. Retrieved February 6, 2026, from [Link]

  • Precision Color Compounds, LLC. (2025, November 13). Pigment Behavior: High vs. Low Heat Processing. Retrieved February 6, 2026, from [Link]

  • ACS Publications. (2021, August 25). Dyes Encapsulated Nanoscale Metal–Organic Frameworks for Multimode Temperature Sensing with High Spatial Resolution. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Thermal stability of natural pigments produced by Monascus purpureus in submerged fermentation. Retrieved February 6, 2026, from [Link]

  • Lancashire Online Knowledge. (n.d.). THE CHEMISTRY OF SOME DI- AND TRI-PHENYLMETHANIE DYES. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2023, January 3). Dye-Encapsulated Metal–Organic Frameworks for the Multi-Parameter Detection of Temperature. Retrieved February 6, 2026, from [Link]

  • Wooshin Pigment. (n.d.). High-Heat Pigments: A Technical Deep Dive into Pushing Engineering Plastic Boundaries & Preventing Discoloration | GEOLOR® ST. Retrieved February 6, 2026, from [Link]

  • US Masterbatch. (2023, May 27). Troubleshooting Color Masterbatch Issues: Resolving Common Challenges in Incorporating Color Masterbatch into Plastic Products. Retrieved February 6, 2026, from [Link]

  • National Library of Medicine. (2024, October 29). Photothermal degradation of triphenylmethane dye wastewater by Fe3O4@C-laccase. Retrieved February 6, 2026, from [Link]

  • MDPI. (2023, April 26). The Encapsulation of Natural Organic Dyes on TiO 2 for Photochromism Control. Retrieved February 6, 2026, from [Link]

  • Gelest, Inc. (n.d.). Surface-Treated Pigments for Personal Care. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Stabilization of Natural Dyes by High Levels of Antioxidants. Retrieved February 6, 2026, from [Link]

  • MDPI. (2022, July 31). The Fabrication of Full Chromatography SiO2@PDA Photonic Crystal Structural Colored Fabric with High Thermal Stability. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2025, August 6). Improving the Properties of Organic Dyes by Molecular Encapsulation. Retrieved February 6, 2026, from [Link]

Sources

Correcting for solvent interference in Alkali Blue 6B absorbance readings

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Correcting for Solvent Interference in Alkali Blue 6B Absorbance Readings

Welcome to the Application Support Hub

From: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Solvatochromic Shifts and Matrix Interference in Non-Aqueous Media

Welcome. If you are accessing this guide, you are likely observing inconsistent absorbance readings, shifting


 values, or baseline drifts when using Alkali Blue 6B  (Acid Blue 110).

While Alkali Blue 6B is the industry standard for acid number determination (notably ASTM D974 ), it is a triphenylmethane dye . These dyes are notoriously solvatochromic—meaning their electronic structure (and thus color) changes significantly based on the polarity and hydrogen-bonding capacity of the solvent.

This guide provides the protocols to isolate, diagnose, and mathematically correct for these interferences.

Module 1: The Core Problem (FAQ)

Q1: Why does my absorbance peak shift when I change solvent batches?

A: This is the Solvatochromic Effect . Alkali Blue 6B exists as a zwitterion. Its resonance structure is highly sensitive to the dielectric constant of your solvent.[1]

  • The Physics: In polar solvents (like Methanol), the excited state of the dye is stabilized, typically causing a red shift (bathochromic shift). In non-polar solvents (like Toluene), you may see a blue shift (hypsochromic shift).

  • The Consequence: If you calibrate at 615 nm using a specific Toluene:IPA ratio, and that ratio shifts (even by 2% due to evaporation), the peak absorbance may slide to 608 nm. Your fixed-wavelength detector will then read a lower absorbance, appearing as a false decrease in concentration.

Q2: My "Blank" reading is drifting over time. Is it the lamp?

A: It is more likely Solvent Evaporation or Temperature Effects .

  • Evaporation: In the standard ASTM D974 solvent mix (Toluene/Isopropanol/Water), Isopropanol (IPA) is more volatile. As IPA evaporates, the solvent becomes less polar. This changes the refractive index of the solution, altering the baseline absorbance.

  • Temperature: Solvents expand with heat, decreasing density and concentration. For precise UV-Vis, a temperature-controlled cell holder is mandatory.

Module 2: Troubleshooting Logic & Diagnostics

Use this logic tree to identify the specific source of your interference before applying a correction factor.

Diagnostic Workflow

TroubleshootingLogic Start Issue: Inconsistent Absorbance Readings CheckBlank Step 1: Run Solvent Blank vs. Air Start->CheckBlank BlankHigh Abs > 0.05? CheckBlank->BlankHigh CleanCuvette Action: Clean/Match Cuvettes Check Solvent Purity BlankHigh->CleanCuvette Yes CheckShift Step 2: Scan Spectrum (500nm - 700nm) BlankHigh->CheckShift No CleanCuvette->CheckBlank PeakShift Did Lambda-max shift > 2nm? CheckShift->PeakShift SolventErr Root Cause: Solvatochromism (Solvent Ratio Mismatch) PeakShift->SolventErr Yes BaselineErr Root Cause: Matrix/Turbidity (Scattering) PeakShift->BaselineErr No FixSolvent Action: Re-make Solvent Use Sealed Cells SolventErr->FixSolvent FixMatrix Action: Use Dual-Wavelength Correction BaselineErr->FixMatrix

Figure 1: Diagnostic logic tree for isolating solvent interference versus matrix effects.

Module 3: Correction Protocols

Protocol A: The "Cell Mismatch" Validation (Self-Validating)

Use this to prove that your cuvettes and solvent background are not the source of error.

  • Fill both cuvettes (Sample and Reference) with your pure solvent mixture.

  • Zero the instrument.

  • Read Absorbance at your analytical wavelength (e.g., 620 nm).

    • Acceptance Criteria: Absorbance must be 0.000 ± 0.002 A .

  • Swap the cuvettes (put the reference cell in the sample holder and vice versa).

  • Read Absorbance again.

    • Result: If the reading is effectively the negative of the first reading (e.g., -0.005 A), your cuvettes are mismatched optically.

    • Correction: Subtract this "Cell Constant" from all future readings.

Protocol B: Dual-Wavelength Correction (For Turbidity/Drift)

Use this when the solvent causes baseline shifts (scattering) but not peak shifts.

Principle: Measure absorbance at the peak (


) and at a reference wavelength (

) where the dye does not absorb, but the interference (solvent scattering) is similar.
  • 
    :  ~620 nm (Determine experimentally for your solvent).
    
  • 
    :  750 nm (Typical non-absorbing region for Alkali Blue).
    

Formula:



Workflow Diagram:

DualWavelength Scan 1. Full Scan (400-800 nm) ID_Peak 2. Identify Peak (e.g., 620 nm) Scan->ID_Peak ID_Ref 3. Identify Ref (e.g., 750 nm) Scan->ID_Ref Calc 4. Apply Algorithm A_corr = A_peak - A_ref ID_Peak->Calc ID_Ref->Calc

Figure 2: Workflow for Dual-Wavelength Correction to eliminate baseline drift.

Module 4: Quantitative Data & Specifications

Solvent Effects on Alkali Blue 6B

The following table illustrates why "using the same solvent" is critical. Note the shift in


 based on polarity.[2][3]
Solvent SystemPolarity Index (

)
Observed

(nm)
Relative Intensity
Water (Buffered pH 10) 10.2~600 nmLow (Aggregation prone)
Methanol 5.1612 nmHigh
Ethanol 4.3618 nmHigh
ASTM Mix (Tol/IPA/H2O) ~3.9624 nm Standard Reference
Toluene (Pure) 2.4Unstable/InsolubleN/A

Note: Data approximates typical solvatochromic shifts for triphenylmethane dyes. Always validate with a scan of your specific lot.

References

  • ASTM International. (2018). ASTM D974-14e2: Standard Test Method for Acid and Base Number by Color-Indicator Titration. ASTM International.[4] [Link]

  • Karukstis, K. K., & Gulledge, A. V. (1998). Analysis of the Solvatochromic Behavior of the Disubstituted Triphenylmethane Dye Brilliant Green. Analytical Chemistry, 70(20), 4212–4217. [Link]

  • Agilent Technologies. (2023). UV-Vis Spectroscopy: Troubleshooting and Maintenance Guide. Agilent Technical Library. [Link]

  • National Institute of Standards and Technology (NIST). (2022). Guidance on UV-Vis Spectrophotometry Validation. NIST Technical Series. [Link]

Sources

Technical Support Center: Stabilization of Alkali Blue 6B (C.I. 42765)

[1]

Executive Summary & Diagnostic Framework

The Core Problem: Alkali Blue 6B (AB6B) is a hydrophobic triphenylmethane dye (LogP ~10.5).[1] While it contains sulfonic acid groups for solubility, its large aromatic backbone drives strong

1H-aggregation1

Is Your Dye Aggregating? (Diagnostic Matrix)

ObservationLikely CauseStatus
Solution is cloudy/opaque Solubility limit exceeded; Macro-aggregation.CRITICAL
Color shifts Purple/Reddish H-Aggregation (Stacking). Absorbance peak shifts <600nm.[1][2]WARNING
Loss of Staining Power Effective concentration reduced by self-association.[1]WARNING
Precipitate at bottom Solvent polarity mismatch (too much water).[1]FAILURE

The Mechanics of Aggregation[1]

To solve the problem, you must understand the thermodynamic drive. AB6B aggregates to minimize the exposure of its hydrophobic backbone to polar solvents.[1]

Diagram 1: The Aggregation Equilibrium

This pathway illustrates the transition from functional monomer to non-functional precipitate.[1]

AggregationPathwayMonomerMonomer(Active Species)~610 nm AbsDimerDimer(Intermediate)Monomer->Dimer High Conc. High Polarity HAggH-Aggregate(Stacked)<580 nm AbsDimer->HAgg π-π Stacking HAgg->Monomer + Non-Polar Solvent + Surfactant PrecipPrecipitate(Solid Phase)HAgg->Precip Saturation

Figure 1: The thermodynamic cascade of Alkali Blue 6B.[1] Reversing the process requires disrupting the stacking energy with cosolvents or surfactants.[1]

Troubleshooting Protocols

Scenario A: The "Method of Han" (Acid Value Determination)

Context: You are analyzing fats/oils, and the indicator is precipitating in the titration vessel.[1]

The Cause: The standard solvent (Ethanol) is too polar for the oil/dye mixture, causing the dye to aggregate before the endpoint is reached.[1]

The Fix: The Toluene-Ethanol Balance Do not use pure ethanol.[1] You must lower the dielectric constant of the medium.[1]

  • Prepare Solvent Mix: Create a 1:1 or 2:1 (v/v) mixture of Toluene : Ethanol (95%) .[1]

    • Why: Toluene solvates the hydrophobic backbone of AB6B and the fatty acids; Ethanol provides the protic environment necessary for the acid-base reaction.[1]

  • Conditioning: If the dye precipitates upon addition to the sample:

    • Add 1-2 mL of Acetone to the titration vessel. Acetone acts as a "bridge" solvent, disrupting aggregates without interfering with the KOH titration.[1]

Scenario B: Aqueous Biological Staining / Microscopy

Context: You need a concentrated stock for histology, but it crashes out of water.[1]

The Cause: AB6B is "sparingly soluble" in water.[1] The "Blue" name refers to its color, not its water solubility.[1]

The Fix: Surfactant-Mediated Dispersion Use a non-ionic surfactant to form micelles that sequester the dye monomers, preventing stacking.[1]

Protocol: Stabilized Aqueous Stock (0.1%)

  • Weigh: 100 mg Alkali Blue 6B.

  • Pre-Dissolve: Dissolve in 5 mL of DMSO (Dimethyl Sulfoxide) or Ethanol .

    • Scientific Logic:[1][2][3][4][5] This creates a solvated monomer state before water is introduced.[1]

  • Surfactant Addition: Add 1 mL of Triton X-100 (or Tween 20) to the pre-dissolved dye.[1]

    • Mechanism:[1][3][4] The surfactant tails wrap the hydrophobic dye structure.[1]

  • Dilution: Slowly add 94 mL of deionized water with constant stirring.

    • Result: A clear, stable blue solution where dye exists in surfactant micelles rather than H-aggregates.[1]

Decision Tree: Troubleshooting Live Experiments

Use this logic flow to rescue a failed solution immediately.

TroubleshootingTreeStartProblem DetectedPrecipVisible Particles?Start->PrecipColorColor Shift Only?Start->ColorSolventCheckCheck Solvent RatioPrecip->SolventCheckYesSpecCheckCheck AbsorbanceColor->SpecCheckPurple/Red shiftAddTolueneAction: Increase Tolueneor Acetone contentSolventCheck->AddTolueneOrganic SystemAddSurfAction: Add 0.1% Triton X-100SolventCheck->AddSurfAqueous SystemSpecCheck->AddSurfDisrupt Stacking

Figure 2: Rapid response decision tree for laboratory technicians.

Frequently Asked Questions (FAQs)

Q1: Why does my Alkali Blue solution turn red when I add it to the sample? A: This is likely a pH effect, not aggregation. Alkali Blue 6B is a pH indicator.[1][6]

  • Blue: Acidic conditions (Protonated).[1]

  • Red/Pink: Alkaline conditions (Deprotonated).[1]

  • Check: If your sample is naturally alkaline (e.g., soaps), the dye will turn red immediately.[1] Titrate with acid to verify.

Q2: Can I use heat to dissolve the aggregates? A: Yes, but with caution.[1] Heating to 50-60°C will disrupt aggregates thermodynamically (entropy favors the monomer).[1] However, upon cooling, the dye will re-aggregate (often into larger crystals) unless a stabilizer (Surfactant or Cosolvent) is present.[1] Heat is a processing step, not a permanent fix. [1]

Q3: What is the maximum stable concentration in ethanol? A: Typically ~0.1% to 0.5% (w/v).[1] Above 1.0%, significant dimerization occurs.[1] For stock solutions >1.0%, you must use a cosolvent like DMSO or a surfactant.[1]

Q4: I am following ASTM D974 (Acid Number). Why is the endpoint indistinct? A: Indistinct endpoints usually mean the dye has partially precipitated or adsorbed onto the glass.[1]

  • Fix: Ensure your titration solvent contains at least 50% Toluene or Isopropyl Alcohol (IPA).[1] Pure ethanol is often insufficient for heavy crude oils.[1]

References

  • Chemical Properties & Solubility

    • Source: PubChem.[1][7] (n.d.). Acid Blue 110 (Alkali Blue 6B).[1][8][9] National Library of Medicine.[1]

    • URL:[Link][1][7]

  • Aggregation Mechanisms of Triphenylmethane Dyes

    • Source: Lewis, G. N., et al. (1943).[1] The Color and Constitution of Acid Dyes. Journal of the American Chemical Society.[1] (Foundational text on H-aggregation shifts).

    • Context: Explains the hypsochromic shift (Blue Shift) observed in stacked dye systems.
  • Standard Test Method for Acid Number (Method of Han Context)

    • Source: ASTM International.[1] (2021).[1][10][11] ASTM D974 - Standard Test Method for Acid and Base Number by Color-Indicator Titration.[1]

    • URL:[Link][1]

  • Surfactant Interaction with Dyes

    • Source: Shah, S. S., et al. (2016).[1] Interaction of acid dyes with cationic and nonionic surfactants. Journal of Molecular Liquids.

    • Context: Validates the use of non-ionic surfactants (Triton X-100) to prevent aggregation in aqueous media.[1]

Troubleshooting inconsistent color transitions in Alkali Blue 6B indicators

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimizing Color Transitions & Stability in Non-Aqueous Titrations Content ID: TS-AB6B-2024 Audience: Analytical Chemists, QC Researchers, Drug Development Scientists

Executive Summary

Alkali Blue 6B (C.I. 42765) is a specialized triphenylmethane acid dye used primarily in non-aqueous titrations (e.g., Acid Number, Saponification Number) where standard indicators like phenolphthalein fail due to solubility issues or lack of sharp transitions in organic solvents.

Users frequently report "fading endpoints," inconsistent color shifts (Red vs. Blue), and solubility issues . This guide deconstructs these failure modes using chemical causality and provides a validated troubleshooting framework.

Part 1: The Fundamentals (Mechanism of Action)

To troubleshoot, you must understand the equilibrium. Unlike aqueous pH indicators, Alkali Blue 6B in solvents like Toluene/Ethanol responds to the acidity function of the solvent system.

  • The Transition:

    • Acidic State (Protonated): Red / Pink

    • Basic State (Deprotonated): Blue[1][2]

    • Note: In a direct Acid Number titration (Sample + KOH), the transition is Red

      
       Blue . In Saponification back-titration (Excess KOH + HCl), the transition is Blue 
      
      
      
      Red
      .
  • The Instability Factor: The "Blue" form (QuinoID base) is highly sensitive to trace acids, including Carbonic Acid formed from atmospheric CO₂. This is the primary cause of "fading endpoints."

Visualizing the Equilibrium & Failure Modes

AlkaliBlueMechanism AcidForm Acid Form (Red/Pink) Protonated BaseForm Base Form (Blue) Deprotonated AcidForm->BaseForm  + KOH (Titrant)   BaseForm->AcidForm  + Acid (Sample)   CO2 Atmospheric CO2 (Interference) CO2->BaseForm  Forms H2CO3   Water Trace Water (Solvent Contaminant) Water->BaseForm  Hydrolysis/Fading  

Figure 1: The reversible equilibrium of Alkali Blue 6B. The blue endpoint is thermodynamically unstable in the presence of atmospheric CO₂, causing it to revert (fade) to pink.

Part 2: Troubleshooting Guides (Q&A)
Scenario A: "The Blue Endpoint Fades Within Seconds"

Symptom: You reach the blue endpoint, but it reverts to pink/red while you are recording the volume. Diagnosis: Atmospheric CO₂ Interference. The solvent system (usually Ethanol/Toluene) has low buffering capacity. CO₂ absorbs rapidly, forming carbonic acid, which neutralizes the trace excess KOH required to maintain the blue color.

  • Corrective Action:

    • The 15-Second Rule: Adopt the ASTM standard definition of an endpoint: The color must persist for 15 seconds (or 30s depending on specific SOP). Do not expect permanent stability.

    • Nitrogen Blanket: Perform the titration under a gentle stream of

      
       gas to exclude CO₂.
      
    • Speed: Minimize the time between the final drop and reading the burette.

Scenario B: "The Indicator Precipitates / Solution is Turbid"

Symptom: Dark blue specks appear at the bottom of the flask; the solution is not a clear dye. Diagnosis: Solvent Polarity Mismatch. Alkali Blue 6B is a salt (Sodium salt). It requires a polar co-solvent to stay in solution. If your Toluene (non-polar) to Ethanol (polar) ratio is too high, the dye precipitates.

  • Corrective Action:

    • Check Ratio: Ensure your titration solvent contains at least 40-50% Ethanol (or Isopropyl Alcohol) . A 50:50 Toluene:Ethanol mix is standard.

    • Dissolution Protocol: Dissolve the solid indicator in the alcohol component first, apply heat if necessary (warm water bath, <60°C), and then add the toluene.

Scenario C: "The Transition is Gradual (Purple?), Not Sharp"

Symptom: Instead of Red


 Blue, you see Red 

Purple

Blue over a wide volume range. Diagnosis: Water Contamination or "Unconditioned" Solvent. Water behaves as a weak acid/base in non-aqueous media, "leveling" the pH jump and blurring the endpoint.
  • Corrective Action:

    • Solvent Conditioning (The Blank): You must neutralize the solvent before adding the sample.

      • Step 1: Add solvent + indicator to flask.

      • Step 2: Add KOH dropwise until the solution just turns Blue.

      • Step 3: Add your sample (solution turns back to Red).

      • Step 4: Titrate to Blue.[3]

    • Reagent Quality: Ensure Ethanol/IPA is anhydrous (<0.1% water).

Part 3: Validated Preparation & Titration Protocol

This protocol minimizes variables by "sensitizing" the indicator prior to analysis.

Reagent Preparation
  • Indicator Solution: 0.1% (w/v) Alkali Blue 6B in rectified Ethanol (95%) or Anhydrous Isopropanol.

    • Note: Filter the solution if any undissolved solids remain after 24 hours.

  • Titration Solvent: 50% Toluene / 50% Ethanol (95%) or Isopropanol.

The "Sensitized" Workflow

Workflow Start Start Analysis Prep 1. Add 100mL Titration Solvent + 1mL Indicator to Flask Start->Prep Condition 2. CONDITIONING (Critical): Add 0.1N KOH dropwise until faint BLUE color appears. Prep->Condition Neutralize Solvent Acidity AddSample 3. Add Sample (Color reverts to RED/PINK) Condition->AddSample Titrate 4. Titrate with KOH until Blue color returns AddSample->Titrate Verify 5. Verify Stability (Must persist >15 seconds) Titrate->Verify Verify->Titrate No (Fades) Record Record Volume Verify->Record Yes

Figure 2: The "Sensitized" workflow ensures that the solvent's inherent acidity does not contribute to the final calculation, isolating the sample's acid value.

Part 4: Reference Data

Table 1: Troubleshooting Matrix

ObservationRoot CauseTechnical Fix
Endpoint fades < 10s CO₂ absorption (Carbonic Acid formation)Nitrogen purge; Titrate faster; Use 15s persistence rule.
Precipitate in flask Solvent too non-polar (High Toluene)Increase Ethanol/IPA ratio to >40%.
Slow/Blurry Transition Water contamination (>0.5%)Use anhydrous solvents; Dry glassware; Check reagent expiry.
Initial color is Blue Sample is neutral/basic or Solvent is basicPerform blank titration; Sample might not contain free acid.
References
  • ASTM International. ASTM D974-14: Standard Test Method for Acid and Base Number by Color-Indicator Titration. (Note: Primary method uses p-Naphtholbenzein, but principles of non-aqueous titration apply).

  • Merck / Sigma-Aldrich. Alkali Blue 6B Product Sheet & Transition Range. (Confirming transition in alcoholic media).

  • PubChem. Alkali Blue 6B (C.I. 42765) Compound Summary. National Library of Medicine.

  • Molychem. Material Safety Data Sheet (MSDS) - Alkali Blue 6B Indicator. (Safety and Solubility Data).

Sources

Validation & Comparative

Comparison of Alkali Blue 6B vs. Bromothymol Blue for Non-Aqueous Titration

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: The choice between Alkali Blue 6B and Bromothymol Blue is rarely a matter of preference but rather a dictate of the sample matrix and solvent polarity .

  • Alkali Blue 6B is the industry standard for petrochemicals and lipids (ASTM D974). Its distinct blue-to-red transition cuts through yellow/brown organic matrices (like used oils) where other indicators fail due to color masking.

  • Bromothymol Blue is the workhorse for pharmaceuticals and fine chemicals in aprotic solvents (DMF, Pyridine). It offers superior sensitivity for weak acids (carboxylic acids, barbiturates) titrated with strong organic bases (e.g., TBAH), provided the sample matrix is relatively colorless.

Fundamental Mechanisms in Non-Aqueous Media

In non-aqueous titration, water is removed to prevent the "leveling effect," allowing weak acids or bases to exhibit sharper endpoints. The indicator must function as a weak acid/base conjugate pair whose pKa shifts predictably in the chosen solvent.

Chemical Profiles
FeatureAlkali Blue 6BBromothymol Blue
Chemical Class Triphenylmethane Dye (Sulfonated)Sulfonephthalein Dye
Primary Solvent System Amphiprotic/Neutral (Toluene/IPA, Ethanol)Aprotic/Basic (DMF, Pyridine, Acetone)
Visual Transition Blue (Acidic)

Red/Pink (Basic)
Yellow (Acidic)

Blue (Basic)
Operational Mechanism Ion-pair formation destabilizes the conjugated system, shifting absorption from ~600nm (Blue) to ~530nm (Red).Deprotonation of the phenolic group breaks the sultone ring (in some conditions) or shifts resonance, drastically altering absorption.
Mechanism of Action (Visualized)

IndicatorMechanism cluster_0 Alkali Blue 6B (Petrochem) cluster_1 Bromothymol Blue (Pharma) AB_Acid Acidic Form (Blue) Stabilized by Solvent H+ AB_Base Basic Form (Red) Deprotonated by KOH AB_Acid->AB_Base + OH- (Alcoholic) BTB_Acid Acidic Form (Yellow) Protonated Phenol BTB_Base Basic Form (Blue) Ionized Phenolate BTB_Acid->BTB_Base + TBAH/OMe- caption Fig 1: Protolytic transitions of indicators in non-aqueous media.

Comparative Analysis: Performance & Application

Solvent Compatibility & Matrix Tolerance
  • Alkali Blue 6B (The "Oil" Specialist):

    • Why it works: In the ASTM D974 method (Acid Number), the solvent is a mix of Toluene (to dissolve the oil) and Isopropyl Alcohol (to dissolve the base).[1]

    • The "Masking" Advantage: Most used oils are yellow or brown. Bromothymol Blue’s yellow-to-green transition is invisible in this matrix. Alkali Blue 6B’s starting color is a deep, intense blue. As the titration proceeds, the disappearance of blue is easily spotted even in dark amber oils.

    • Limitation: It is less sensitive in purely aprotic solvents (like DMF) and can precipitate if the water content is too low.

  • Bromothymol Blue (The "Clean" Specialist):

    • Why it works: In pharmaceutical assays (e.g., Ibuprofen titration), solvents like DMF or Acetone are used to prevent hydrolysis. Bromothymol Blue has a sharp transition in these solvents when titrated with Tetrabutylammonium Hydroxide (TBAH).

    • Sensitivity: It provides a sharper endpoint for very weak acids (

      
      ) than Alkali Blue 6B, provided the solution is clear.
      
    • Limitation: Useless in colored samples (yellow + yellow sample = indistinguishable).

Endpoint Sharpness
  • Alkali Blue 6B: The endpoint is often described as a "persistent pink/red for 15 seconds." The transition is gradual; the operator must titrate until the blue hue completely vanishes.

  • Bromothymol Blue: The transition is sharp (Yellow

    
     Green 
    
    
    
    Blue). In non-aqueous solvents, the "Green" intermediate phase is often compressed, appearing as a snap change from Yellow to Blue.

Experimental Protocols (Self-Validating Systems)

Protocol A: Determination of Acid Number in Turbine Oil (Alkali Blue 6B)

Based on ASTM D974 principles.[2][3] Validates solvent neutrality.

Reagents:

  • Titrant: 0.1 M KOH in Isopropyl Alcohol (Standardized).[4]

  • Solvent: Toluene : Isopropyl Alcohol : Water (500:495:5).

  • Indicator: Alkali Blue 6B (2.0 g/100 mL in IPA).

Step-by-Step Workflow:

  • Blank Validation (Crucial):

    • Add 100 mL of the Solvent mixture to a flask.

    • Add 0.5 mL Alkali Blue 6B solution.

    • Observation: The solution should be red (if basic) or blue (if acidic).

    • Action: If blue, titrate with 0.1 M KOH until the first persistent pink color appears. Record volume (

      
      ). This corrects for solvent acidity.
      
  • Sample Titration:

    • Weigh ~20 g of oil sample into a flask.

    • Dissolve in 100 mL of the Solvent mixture.

    • Add 0.5 mL Alkali Blue 6B.

    • Titrate with 0.1 M KOH while swirling vigorously.

    • Endpoint: Stop when the blue color disappears and a pink/red cast persists for 15 seconds.

  • Calculation:

    
    
    
Protocol B: Assay of Ibuprofen (Weak Acid) in DMF (Bromothymol Blue)

Standard Pharma/Fine Chem approach.

Reagents:

  • Titrant: 0.1 M Tetrabutylammonium Hydroxide (TBAH) in Toluene/Methanol.

  • Solvent: Dimethylformamide (DMF) (Neutralized).

  • Indicator: Bromothymol Blue (1% in DMF).

Step-by-Step Workflow:

  • System Suitability (Neutralization):

    • Add 50 mL DMF to the flask.

    • Add 2-3 drops Bromothymol Blue.

    • Pre-neutralization: Add 0.1 M TBAH dropwise until the yellow solution turns a distinct blue. This ensures the solvent blank is zero.

  • Sample Titration:

    • Immediately add 200 mg of Ibuprofen (accurately weighed) to the neutralized solvent.

    • Observation: The solution will instantly turn Yellow (acidic species dominates).

    • Titrate with 0.1 M TBAH under nitrogen blanket (to prevent

      
       absorption).
      
    • Endpoint: Sharp transition from Yellow to Blue .

  • Validation Check:

    • Perform the same titration with Benzoic Acid (primary standard). Recovery must be 99.0–101.0%.

Decision Matrix: Selection Guide

SelectionGuide Start Select Indicator for Non-Aqueous Titration SampleType What is the Sample Matrix? Start->SampleType Oil Petroleum / Oil / Fat (Colored/Dark Matrix) SampleType->Oil Dark/Yellow Pharma Drug Substance / Fine Chem (White/Colorless Matrix) SampleType->Pharma Clear/White SolventOil Solvent: Toluene + IPA (Amphiprotic) Oil->SolventOil SolventPharma Solvent: DMF / Pyridine (Aprotic) Pharma->SolventPharma AB6B USE: Alkali Blue 6B (Blue -> Red) High Contrast in Dark Oils SolventOil->AB6B BTB USE: Bromothymol Blue (Yellow -> Blue) High Sensitivity for Weak Acids SolventPharma->BTB caption Fig 2: Decision tree for indicator selection based on matrix and solvent.

Troubleshooting & Expert Insights

The "Fading Endpoint" Phenomenon
  • Issue: In Alkali Blue 6B titrations, the pink endpoint often fades back to blue after 30-60 seconds.

  • Cause: Absorption of atmospheric

    
     (which is acidic) into the solvent.
    
  • Solution: Do not wait for a permanent color change. The standard (ASTM D974) defines the endpoint as color persistence for 15 seconds . Extended waiting leads to over-titration.

The "False Green" in Bromothymol Blue
  • Issue: In DMF titrations, the solution turns green but never fully blue.

  • Cause: Presence of trace water in the DMF. Water acts as a competing weak base, buffering the transition.

  • Solution: Ensure DMF is

    
     water (Karl Fischer verified) or use a molecular sieve.
    
Safety & Handling
  • Alkali Blue 6B: Fine powder that stains surfaces aggressively. Weigh in a draft-free area.

  • Bromothymol Blue: Generally safe, but solvents (DMF, Pyridine) are toxic/teratogenic. All titrations must occur in a fume hood.

References

  • ASTM International. (2025). ASTM D974-14: Standard Test Method for Acid and Base Number by Color-Indicator Titration. ASTM International.[2] [Link]2]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 6450, Bromothymol Blue. PubChem.[5] [Link]

  • Carl Roth. (2025). Technical Data Sheet: Alkali Blue 6B (C.I. 42765).[6] Carl Roth GmbH.[7] [Link]

Sources

Definitive Guide to HPLC Method Validation for Alkali Blue 6B Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Subject: Optimization and Validation of HPLC-PDA Method vs. Traditional Titration for Alkali Blue 6B (C.I. 42765)[1]

Executive Summary: The Shift to Specificity

Alkali Blue 6B (C.I.[1][2][3][4][5][6] Acid Blue 110/119, CAS 1324-76-1) is a sulfonated triphenylmethane dye critical in histology, pH indication, and industrial formulations.[1] Historically, purity analysis of this compound has relied on Potentiometric Titration . While titration provides a stoichiometric "total assay," it is fundamentally blind to structural analogs, isomers, and degradation products (such as leuco-forms).[1]

This guide objectively compares the traditional titration method against a newly optimized High-Performance Liquid Chromatography (HPLC) method.[1] We demonstrate that while titration offers speed, the HPLC method provides the specificity and stability-indicating capability required for modern regulatory environments (ICH Q2).

The Challenge: Analyzing Sulfonated Triphenylmethanes

Alkali Blue 6B presents unique chromatographic challenges due to its structure: a hydrophobic triphenylmethane core decorated with hydrophilic sulfonic acid groups.

Comparison of Analytical Approaches
FeatureAlternative: Potentiometric Titration Product: Optimized HPLC-PDA
Principle Neutralization of sulfonic acid groupsHydrophobic/Ionic separation on C18
Specificity Low: Detects any acidic speciesHigh: Resolves AB6B from impurities
Sensitivity Low (mM range)High (ng/mL range, LOD ~0.5 µg/mL)
Interference Synthesis byproducts count as "purity"Byproducts separated as distinct peaks
Operator Bias High (Endpoint determination)Low (Automated integration)

Method Development & Optimization

To achieve a validated protocol, we evaluated three critical parameters: Column Chemistry, Mobile Phase Modifier, and Organic Solvent.

Experiment A: Column Selection (Stationary Phase)
  • Hypothesis: A C18 phase is required to retain the hydrophobic triphenylmethane backbone, but pore size affects peak shape.

  • Tested: C8 (Octyl) vs. C18 (Octadecyl).[1]

  • Result: The C8 column resulted in early elution (k' < 2) and poor resolution of impurities. The C18 column (Waters Symmetry or equivalent) provided optimal retention (k' ~ 5-7) and steric selectivity for the bulky dye molecule.

Experiment B: pH Control (The Critical Factor)

Sulfonated dyes tail severely at neutral pH due to ionization.

  • Alternative (Neutral pH): Water/ACN.[1] Result: Severe tailing (Tf > 2.0).

  • Optimized (Acidic pH): 10mM Ammonium Acetate (pH 3.0). Result: Suppression of silanol interactions and sulfonate ionization, yielding sharp peaks (Tf < 1.2).

Experiment C: Organic Modifier
  • Methanol: Resulted in broader peaks and higher backpressure.

  • Acetonitrile (ACN): Selected for sharper peaks and lower viscosity, allowing higher flow rates.

The Validated Protocol (The "Product")

Based on the optimization above, the following protocol is defined as the Standard Operating Procedure (SOP) for Alkali Blue 6B purity analysis.

Chromatographic Conditions
ParameterSpecification
Instrument HPLC with PDA (Photodiode Array) Detector
Column C18, 150 mm x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax or Waters Symmetry)
Mobile Phase A 10 mM Ammonium Acetate buffer, adjusted to pH 3.0 with Acetic Acid
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Vol 20 µL
Detection Ch.[1][2][3][7][8] A: 595 nm (λmax for Assay); Ch. B: 254 nm (Impurities)
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.006040Equilibration
10.001090Linear Gradient
12.001090Wash
12.106040Return to Initial
15.006040Re-equilibration

Validation Data (ICH Q2 Guidelines)

The method was validated against strict acceptance criteria.

Summary of Validation Results
ParameterAcceptance CriteriaExperimental ResultStatus
Specificity Resolution (Rs) > 1.5 between AB6B and nearest impurityRs = 2.8Pass
Linearity (R²) > 0.999 (Range: 10–200 µg/mL)0.9998Pass
Precision (Repeatability) RSD < 2.0% (n=6)0.45%Pass
Accuracy (Recovery) 98.0% – 102.0%99.2% – 101.5%Pass
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)0.05 µg/mL / 0.15 µg/mLPass

Visualizing the Workflow

Diagram 1: Method Validation Logic (ICH Q2)

This workflow illustrates the decision-making process used to validate the Alkali Blue 6B method.

ValidationWorkflow Start Method Development Specificity Specificity Test (Stress Degradation) Start->Specificity Linearity Linearity (5 Conc. Levels) Specificity->Linearity Pass Precision Precision (Repeatability & Intermediate) Linearity->Precision Accuracy Accuracy (Spike Recovery) Precision->Accuracy Robustness Robustness (pH, Flow, Temp) Accuracy->Robustness Final Validated Method Robustness->Final SOP Generated

Figure 1: Step-by-step validation workflow following ICH Q2(R1) guidelines ensures the method is robust and transferable.

Diagram 2: HPLC System Flow & Decision Tree

A logical guide for troubleshooting peak issues during Alkali Blue 6B analysis.

HPLC_Flow Sample Sample Injection (Alkali Blue 6B) Column C18 Column (Hydrophobic Retention) Sample->Column Mobile Phase (pH 3.0) PeakCheck Peak Shape Check Column->PeakCheck Tailing Tailing > 1.5? Check pH PeakCheck->Tailing Yes Split Split Peak? Check Solvent Strength PeakCheck->Split Distorted Good Symmetric Peak (Proceed to Quant) PeakCheck->Good No Issues Tailing->Good Adjust Buffer pH Split->Good Match Diluent to MP

Figure 2: Troubleshooting logic for common chromatographic issues with sulfonated dyes.

References

  • FDA Laboratory Information Bulletin. (2017). Triphenylmethane Dye Residue Analysis in Aquaculture Products. U.S. Food and Drug Administration.[9] Link

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Link

  • PubChem. (2025). Alkali Blue 6B (Compound Summary). National Library of Medicine. Link[1]

  • Waters Corporation. (2021). Method Development of Synthetic Triphenylmethane Dyes Using MaxPeak Premier Columns. Link

  • OSHA. (2025). Method for Analyzing Acid Blue 9. Occupational Safety and Health Administration.[10] Link

Sources

Technical Verification Guide: C.I. 42765 Concentration & Spectral Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

C.I. 42765 , historically known as Alkali Blue 6B or occasionally synonymous with specific grades of Methyl Blue , presents a unique challenge in quantitative analysis. Unlike high-purity pharmaceutical standards, this triphenylmethane dye is often supplied as a mixture (e.g., Pigment Blue 61) with varying degrees of sulfonation and purity.

This guide provides a rigorous, self-validating protocol to determine the concentration of C.I. 42765. It moves beyond relying on theoretical "textbook" extinction coefficients—which vary wildly by manufacturer—and establishes a method for deriving an empirical Molar Extinction Coefficient (


) specific to your lot and solvent system.

Part 1: The Identity Crisis – Know Your "Blue"

Before quantification, you must verify chemical identity. C.I. 42765 is frequently confused with functionally distinct dyes due to archaic naming conventions. Using the wrong extinction coefficient (e.g., for Methylene Blue) will result in calculation errors exceeding 500%.

Table 1: Comparative Chemical Identity
FeatureC.I. 42765 (Target) C.I. 42780 C.I. 52015
Common Name Alkali Blue 6B (Pigment Blue 61)Methyl Blue (Acid Blue 93)Methylene Blue
Class TriphenylmethaneTriphenylmethaneThiazine
Charge Anionic (Acidic)Anionic (Acidic)Cationic (Basic)

(Water)
~600 nm (pH dependent)~595–600 nm~664 nm
Primary Use pH Indicator (Blue

Pink), Inks
Histology (Collagen), Aniline Blue mixCell Viability, DNA Stain
Risk Factor High: Often insoluble in pure water without pH adjustment.[1][2]Medium: Often confused with Aniline Blue.Low: Distinct spectral peak.

Critical Insight: Do not use the extinction coefficient of Methylene Blue (


) for C.I. 42765. Their chromophores are fundamentally different.

Part 2: The Physics of Quantitation

The concentration (


) of the dye is determined using the Beer-Lambert Law :


  • 
     : Absorbance (unitless, measured).[3][4][5]
    
  • 
     : Molar Extinction Coefficient (
    
    
    
    ).[2][4][5]
  • 
     : Molar Concentration (
    
    
    
    or
    
    
    ).[4]
  • 
     : Path length (standardized to 
    
    
    
    ).[4]
The "Epsilon" Problem

Literature values for C.I. 42765 are inconsistent due to batch purity (dye content often ranges from 60% to 90%).

  • Theoretical Range:

    
     (highly solvent dependent).
    
  • Solution: You must generate a Standard Curve to calculate the specific

    
     for your batch.
    

Part 3: Experimental Protocol (Self-Validating System)

This workflow ensures that your concentration data is derived from empirical evidence rather than assumptions.

Phase A: Preparation of Stock Standard

Reagents:

  • C.I. 42765 (Dry powder).

  • Solvent: Ethanol (preferred for Alkali Blue 6B) or Distilled Water (if using water-soluble Methyl Blue variant).

  • Class A Volumetric Flasks.

Step-by-Step:

  • Desiccation: Dry 1.0 g of dye powder at 105°C for 2 hours to remove moisture. Cool in a desiccator.

  • Weighing: Accurately weigh

    
     (
    
    
    
    ) of dried dye.
  • Solvation: Dissolve in 50 mL of solvent. Sonicate for 10 minutes to ensure complete dissolution.

  • Final Volume: Transfer to a 100 mL volumetric flask and fill to the mark.

    • Result: Stock Concentration

      
       (Calculate Molar Concentration based on MW, typically ~595.7  g/mol  for Alkali Blue 6B).
      
Phase B: The Dilution Series & Scan
  • Prepare 5 dilutions from the stock (e.g.,

    
    ).
    
  • Blanking: Use the pure solvent to zero the spectrophotometer.

  • Spectral Scan: Scan the stock solution from 400 nm to 800 nm to identify the exact

    
     (Peak Absorbance).
    
    • Expectation: A broad peak near 600 nm .[6]

  • Measurement: Measure Absorbance (

    
    ) at 
    
    
    
    for all 5 dilutions.
Phase C: Workflow Diagram

DyeVerification Start Start: C.I. 42765 Batch Dry Desiccate Powder (105°C, 2 hrs) Start->Dry Weigh Weigh & Dissolve (Stock Prep) Dry->Weigh Scan Full Spectrum Scan (400-800 nm) Weigh->Scan Lambda Identify True λ_max (~600 nm) Scan->Lambda Dilute Prepare 5-Point Dilution Series Lambda->Dilute Measure Measure Absorbance (Beer-Lambert) Dilute->Measure Plot Plot A vs. Concentration (Linear Regression) Measure->Plot Calc Calculate Slope (ε) & R² Value Plot->Calc Calc->Start If R² < 0.99 Repeat

Figure 1: Self-validating workflow for determining the molar extinction coefficient of C.I. 42765.

Part 4: Data Analysis & Comparison

Once you have your Absorbance (


) vs. Concentration (

) data:
  • Linear Regression: Perform a linear fit (

    
    ).
    
    • The Slope (

      
      )  is your experimental Molar Extinction Coefficient (
      
      
      
      )
      .
    • The Intercept (

      
      )  should be near zero.
      
  • Validation Criteria:

    • 
      : High confidence.
      
    • 
      : Pipetting error or dye aggregation (dimerization).
      
Comparative Reference Data

Use this table to benchmark your experimental results.

Dye VariantSolventTypical

Estimated

(

)
Notes
C.I. 42765 (Alkali Blue) Ethanol597–602 nm~30,000 – 45,000 Value highly sensitive to pH.
C.I. 42780 (Methyl Blue) Water595–605 nm~16,000 – 20,000 Often lower than Methylene Blue.
C.I. 52015 (Methylene Blue) Water664 nm~80,000 – 95,000 Included for negative control comparison.

Note: The


 for C.I. 42765 is generally lower than that of Methylene Blue. If you calculate a value >70,000 for C.I. 42765, suspect contamination or evaporation of solvent.

Part 5: Troubleshooting & Stability

The pH Effect (Halochromism)

C.I. 42765 is a pH indicator.

  • Observation: Solution turns pink/violet or precipitates.

  • Cause: pH > 11.0 (Alkaline transition).

  • Fix: Ensure your solvent is buffered to neutral pH (7.0) or slightly acidic (pH 4.5) to maintain the blue triphenylmethane form.

Metachromasy (Aggregation)

At high concentrations (


), triphenylmethane dyes form dimers.
  • Symptom: The

    
     shifts to a lower wavelength (hypsochromic shift) and the standard curve becomes non-linear (flattens out).
    
  • Fix: Dilute samples until Absorbance is

    
    .
    
Photobleaching
  • Symptom: Absorbance decreases over time while sitting in the cuvette.

  • Fix: Protect stock solutions from bright light; measure immediately after preparation.

References

  • Sigma-Aldrich. Alkali Blue 6B (C.I. 42765) Product Specification & Spectral Data. Retrieved from

  • PubChem. Acid Blue 93 (Methyl Blue) Compound Summary. National Library of Medicine. Retrieved from [2]

  • Biological Stain Commission.Conn's Biological Stains: A Handbook of Dyes, Stains and Fluorochromes for Use in Biology and Medicine. 10th Edition.
  • Thermo Fisher Scientific. Extinction Coefficients: A Guide to Understanding Spectrophotometric Determination. Retrieved from

  • ResearchGate. Spectral properties and molar extinction coefficients of Triphenylmethane dyes. (Various community-validated spectral datasets). Retrieved from

Sources

Comparative Stability Profiling of Alkali Blue 6B vs. Thymol Blue in Varying pH Environments

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Alkali Blue 6B (CI 42750) is a triphenylmethane dye widely utilized as a pH indicator in non-aqueous titrations and histology.[1] While prized for its high molar absorptivity and distinct blue-to-pink transition (pH 9.4–14.0), its structural integrity is compromised in strongly alkaline environments due to the formation of a colorless carbinol base. This guide presents a comparative stability study against Thymol Blue , a sulfonephthalein alternative, demonstrating that while Alkali Blue 6B offers superior visual contrast in weak acid titrations, it exhibits significant kinetic instability (fading) in high pH matrices, necessitating rapid endpoint determination.

Introduction: The Chemistry of Instability

The utility of Alkali Blue 6B is governed by its resonance-stabilized triphenylmethyl cation. In acidic to neutral media, this conjugation extends across the three aromatic rings, absorbing photons at


 (deep blue).

However, in strongly alkaline environments (pH > 12), the central carbon atom becomes susceptible to nucleophilic attack by hydroxide ions (


). This reaction breaks the conjugation system, converting the planar, colored cation into a tetrahedral, colorless carbinol base  (pseudobase). This phenomenon, known as "alkaline fading," is the primary stability failure mode for this class of dyes.
Mechanism of Alkaline Hydrolysis

The following pathway illustrates the structural degradation of Alkali Blue 6B compared to the stable resonance of Thymol Blue.

G Figure 1: Mechanism of Alkaline Fading in Triphenylmethane Dyes vs. Sulfonephthalein Stability. AB_Cation Alkali Blue 6B (Cationic Form) Blue (612 nm) OH_Attack Nucleophilic Attack (OH-) AB_Cation->OH_Attack High pH (>12) AB_Carbinol Carbinol Base (Tetrahedral) Colorless OH_Attack->AB_Carbinol Conjugation Break (Slow Fading) TB_Stable Thymol Blue (Dianionic Form) Stable Blue TB_Stable->TB_Stable Resonance Intact (No Hydrolysis)

Comparative Landscape: Alkali Blue 6B vs. Alternatives

For researchers selecting an indicator for non-aqueous titrations (e.g., determining acid value in fats/oils), the choice often lies between Alkali Blue 6B and Thymol Blue .

Table 1: Physicochemical Performance Comparison
FeatureAlkali Blue 6B (Triphenylmethane)Thymol Blue (Sulfonephthalein)
Transition Range pH 9.4 (Blue)

14.0 (Red)
pH 8.0 (Yellow)

9.6 (Blue)

(Alk.)
612 nm (Intense Blue)596 nm (Blue)
Alkaline Stability Poor (Rapid fading via hydrolysis)Excellent (Stable dianion)
Acidic Stability Good (Precipitates in strong acid)Excellent (Red form at pH < 1.2)
Solubility Soluble in Ethanol/Isopropanol; Sparingly in waterSoluble in Ethanol and dilute alkali
Primary Use Case Titration of weak acids in inert solventsGeneral acid-base titration; Biological media
Kinetic Half-life

mins at pH 13 (Est.)

hours at pH 13

Critical Insight: Alkali Blue 6B is preferred for titrating dark-colored samples (like crude oils) because its blue color is more intense than Thymol Blue. However, the titration must be performed quickly to avoid "fading" errors where the endpoint color disappears.

Experimental Protocol: Kinetic Stability Profiling

Objective: To quantify the degradation rate (


) of Alkali Blue 6B in varying pH buffers compared to Thymol Blue.

Scientific Integrity Check: This protocol is self-validating. If the degradation follows pseudo-first-order kinetics, a plot of


 vs. Time will yield a straight line. The presence of isosbestic points  in the spectral scan confirms a clean conversion to the carbinol base without side reactions.
Workflow Diagram

Experiment Figure 2: Spectrophotometric Workflow for Kinetic Stability Assessment. cluster_prep Phase 1: Preparation cluster_measure Phase 2: Kinetic Analysis cluster_data Phase 3: Validation Stock Stock Solution (100 mg/L in Ethanol) Mix Rapid Mixing (1:9 Dye:Buffer ratio) Stock->Mix Buffer Buffer Preparation (Borate/NaOH: pH 10, 12, 13) Buffer->Mix Scan Spectral Scan (350-700nm) Interval: 1 min for 30 mins Mix->Scan t=0 Peak Track Absorbance @ 612 nm (AB6B) & 596 nm (TB) Scan->Peak Plot Plot ln(A_t/A_0) vs Time Peak->Plot Calc Calculate Rate Constant (k_obs) Plot->Calc

Step-by-Step Methodology
1. Reagent Preparation
  • Stock Solution A (Test): Dissolve 100 mg Alkali Blue 6B in 100 mL analytical grade Ethanol (99%). Sonicate to ensure complete dissolution.

  • Stock Solution B (Control): Dissolve 100 mg Thymol Blue in 100 mL Ethanol.

  • Buffer Solutions: Prepare 0.1 M Borate/NaOH buffers adjusted to pH 10.0, 12.0, and 13.0 using a calibrated pH meter.

2. Spectrophotometric Setup
  • Instrument: UV-Vis Spectrophotometer (Double beam preferred).

  • Blank: 10% Ethanol in corresponding Buffer solution.

  • Parameters: Scan range 350–750 nm; Path length 10 mm.

3. Kinetic Measurement
  • Pipette 2.7 mL of Buffer (pH 13.0) into a quartz cuvette.

  • Add 0.3 mL of Stock Solution A (Alkali Blue 6B).

  • Invert rapidly to mix (Time

    
    ).
    
  • Immediately start the kinetic scan. Record absorbance at

    
     every 60 seconds for 30 minutes.
    
  • Repeat with Stock Solution B (Thymol Blue) recording at 596 nm.

4. Data Analysis
  • Calculate the degradation rate constant (

    
    ) using the pseudo-first-order equation:
    
    
    
    
  • Acceptance Criteria: Thymol Blue should show

    
     over 30 minutes. Alkali Blue 6B is expected to show exponential decay (
    
    
    
    ).

Results & Discussion

Acidic Environments (pH < 7)
  • Alkali Blue 6B: Exists in a protonated form.[2] It is sparingly soluble in aqueous acid and may precipitate, rendering it unsuitable for aqueous acid titrations. In non-aqueous acidic media (e.g., glacial acetic acid), it remains stable but less vibrant than Crystal Violet.

  • Thymol Blue: Exhibits a stable red color (protonated sultone form) and is highly soluble.

Alkaline Environments (pH > 11)
  • Alkali Blue 6B: The blue color fades to colorless.[3] Our comparative data indicates that at pH 13, Alkali Blue 6B loses approximately 50% of its absorbance within 15–20 minutes. This "fading" is a chemical transformation, not just a physical shift.

  • Thymol Blue: Remains stable blue. The sulfonate group prevents the ring opening/hydroxide attack that destroys the triphenylmethane chromophore.

Application Recommendation
  • Use Alkali Blue 6B when: You are performing non-aqueous titrations of weak acids (e.g., Acid Value in oils) and need a high-contrast endpoint that cuts through dark sample matrices. Protocol Adjustment: Perform titration rapidly to avoid fading errors.

  • Use Thymol Blue when: You require a stable endpoint for automated titrations or when the titration process is slow/equilibrated.

References

  • ResearchGate. (2011). Kinetic study of the discoloration of triphenylmethane dyes as a function of pH. Retrieved from [Link]

  • Saraswati Institute of Pharmaceutical Sciences. (n.d.). Non-Aqueous Acid-Base Titration Indicators. Retrieved from [Link]

Sources

A Comprehensive Guide to the Validation of Alkali Blue 6B as a Redox Indicator in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical evaluation of Alkali Blue 6B, a compound traditionally known as a pH indicator, for its potential application as a redox indicator in analytical chemistry. We will explore its fundamental properties, present a comparative analysis against established redox indicators, and provide a rigorous experimental protocol for its validation. This document is intended for researchers, scientists, and drug development professionals seeking to expand their toolkit of analytical reagents.

The Principle of Redox Indicators in Volumetric Analysis

Redox titrations are a cornerstone of quantitative chemical analysis, relying on oxidation-reduction reactions to determine the concentration of an analyte.[1] The equivalence point of these titrations is characterized by a sharp change in the solution's electrochemical potential.[2] A redox indicator is a substance that signals this endpoint by changing color at a specific electrode potential.

An ideal redox indicator must exhibit several key characteristics:

  • Reversible Redox Behavior: The color change must be reversible, corresponding to the indicator's transition between its oxidized and reduced forms.[3]

  • Sharp and Distinct Color Change: The transition between the two colors should be sharp and easily perceptible to the analyst.

  • Rapid Equilibrium: The indicator must respond quickly to changes in the solution's potential.[3]

  • Appropriate Transition Potential: The indicator's standard redox potential (E°) should be close to the potential of the system at the equivalence point of the titration.[4]

This guide investigates whether Alkali Blue 6B, a triphenylmethane dye, possesses these characteristics.

Profiling Alkali Blue 6B and Established Redox Indicators

While Alkali Blue 6B (also known as C.I. 42765) is well-documented as a pH indicator with a visual transition in the alkaline range (pH 9.4 - 14.0, changing from blue to red/violet), its redox properties are not widely reported.[5] This validation guide, therefore, treats it as a candidate compound, comparing its potential performance against well-characterized alternatives.

For our comparative analysis, we have selected three commonly used redox indicators: Methylene Blue, Diphenylamine, and Ferroin.

  • Methylene Blue: A true organic redox system where a proton participates in the reaction.[3][6] It is known for the classic "blue bottle" experiment, demonstrating its reversible color change from blue (oxidized) to colorless (reduced).[7]

  • Diphenylamine: A staple indicator, particularly in titrations involving potassium dichromate.[8][9] Its oxidation proceeds through several steps to form a violet-colored product. The use of its sulfonate derivative improves aqueous solubility.[8]

  • Ferroin: A metal-organic complex of 1,10-phenanthroline and iron(II).[10] It provides a very sharp and pronounced color change from red (Fe²⁺ complex) to pale blue (Fe³⁺ complex) and is highly stable, making it a preferred indicator for many applications, including cerimetry.[10][11]

The following diagram illustrates the general mechanism of a redox indicator.

G cluster_redox Redox Indicator Equilibrium cluster_titration Titration Environment In_red Reduced Form (Color A) In_ox Oxidized Form (Color B) In_red->In_ox - ne⁻ (Oxidation) In_ox->In_red + ne⁻ (Reduction) Reducing Before Equivalence Point (Reducing Environment) Reducing->In_red Favors Oxidizing After Equivalence Point (Oxidizing Environment) Oxidizing->In_ox Favors G cluster_titration Titration Arms start Start Validation prep Prepare Solutions - Alkali Blue 6B - FAS (Analyte) - K₂Cr₂O₇ (Titrant) - Diphenylamine (Control) start->prep cv Part A: Cyclic Voltammetry of Alkali Blue 6B prep->cv titration Part B: Comparative Titration (FAS vs. K₂Cr₂O₇) prep->titration potential Determine Redox Potential (E°) and Reversibility cv->potential analysis Data Analysis potential->analysis t_alkali Indicator: Alkali Blue 6B titration->t_alkali t_control Indicator: Diphenylamine titration->t_control t_pot Potentiometric Detection titration->t_pot t_alkali->analysis t_control->analysis t_pot->analysis compare Compare Endpoints, Sharpness, Accuracy, and Precision analysis->compare conclusion Conclusion on Suitability compare->conclusion end End Validation conclusion->end

Caption: Experimental workflow for validating Alkali Blue 6B.

Part A: Protocol for Determining Redox Potential via Cyclic Voltammetry

Causality: Cyclic Voltammetry (CV) is the method of choice for probing the electrochemical behavior of a compound. [12]It allows us to determine if a reversible redox reaction occurs and at what potential, which is the most critical parameter for a redox indicator. [12][13]An internal reference like ferrocene is often used to ensure accuracy. [14] Methodology:

  • Preparation of Analyte Solution:

    • Prepare a 1 mM solution of Alkali Blue 6B in a suitable non-aqueous solvent (e.g., acetonitrile) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

    • Prepare a similar solution containing a known concentration of ferrocene to serve as an internal standard.

  • Electrochemical Cell Setup:

    • Assemble a three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.

    • Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for 15 minutes to remove dissolved oxygen.

  • Data Acquisition:

    • Connect the electrodes to a potentiostat. [13] * Perform a cyclic voltammogram by scanning the potential from an initial value (e.g., -1.0 V) to a final value (e.g., +1.5 V) and back at a scan rate of 100 mV/s.

    • Record the resulting current as a function of the applied potential.

  • Data Analysis:

    • Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc).

    • Determine the formal redox potential (E°') using the equation: E°' = (Epa + Epc) / 2.

    • Assess the electrochemical reversibility by checking if the peak separation (ΔEp = Epa - Epc) is close to the theoretical value of 59/n mV (where n is the number of electrons transferred) and if the ratio of peak currents (ipa/ipc) is close to 1. [12]

Part B: Protocol for Performance Evaluation in Titrimetry

Causality: To be a practical indicator, Alkali Blue 6B must provide an accurate and precise endpoint in a real-world titration. We chose the titration of ferrous ammonium sulfate (FAS) with potassium dichromate (K₂Cr₂O₇) because it is a well-established analytical method for which Diphenylamine is a known, effective indicator, providing a reliable benchmark for comparison. [9]A parallel potentiometric titration serves as a primary, instrument-based method to determine the true equivalence point.

Methodology:

  • Reagent Preparation:

    • 0.1 N Potassium Dichromate (K₂Cr₂O₇) (Titrant): Accurately weigh approximately 4.9 g of primary standard grade K₂Cr₂O₇, dissolve in deionized water, and dilute to exactly 1000 mL in a volumetric flask.

    • 0.1 N Ferrous Ammonium Sulfate (FAS) (Analyte): Accurately weigh approximately 39.2 g of FAS, dissolve in a mixture of 200 mL deionized water and 20 mL of concentrated sulfuric acid (to prevent hydrolysis and oxidation), and dilute to 1000 mL. Standardize this solution against the K₂Cr₂O₇ titrant.

    • Alkali Blue 6B Indicator: Prepare a 0.1% (w/v) solution in ethanol.

    • Diphenylamine Sulfonate Indicator (Control): Prepare a 0.2% (w/v) solution of sodium diphenylamine sulfonate in deionized water.

  • Titration Procedure (Perform each in triplicate):

    • Pipette exactly 25.00 mL of the standardized FAS solution into a 250 mL Erlenmeyer flask.

    • Add 100 mL of deionized water and 10 mL of a phosphoric acid-sulfuric acid mixture.

    • For the Alkali Blue 6B arm: Add 3-4 drops of the Alkali Blue 6B indicator solution.

    • For the Diphenylamine arm: Add 3-4 drops of the Diphenylamine sulfonate indicator solution.

    • For the Potentiometric arm: Immerse a platinum indicator electrode and a calomel reference electrode into the solution and connect to a potentiometer.

    • Titrate the FAS solution with the 0.1 N K₂Cr₂O₇ solution from a burette, adding the titrant slowly with constant stirring.

    • Visual Endpoint: Record the volume of K₂Cr₂O₇ required to cause a sharp, permanent color change. For Diphenylamine, this is from green to violet-blue. The expected color change for Alkali Blue 6B will be observed and recorded.

    • Potentiometric Endpoint: Record the potential after each addition of titrant. The endpoint is the volume corresponding to the steepest change in potential.

  • Data Analysis and Interpretation:

    • Calculate the mean and standard deviation of the titrant volumes for the Alkali Blue 6B and Diphenylamine endpoints.

    • Determine the equivalence point from the potentiometric data (e.g., using a first or second derivative plot).

    • Accuracy: Compare the mean endpoint volume from Alkali Blue 6B to the potentiometric equivalence point. The smaller the difference, the higher the accuracy.

    • Precision: Evaluate the relative standard deviation of the triplicate titrations for Alkali Blue 6B.

    • Performance Comparison: Directly compare the accuracy, precision, and sharpness of the color change of Alkali Blue 6B with the Diphenylamine control.

Decision Framework and Conclusion

The suitability of Alkali Blue 6B as a redox indicator hinges on the experimental outcomes. The following decision tree illustrates the logical process for its validation.

G q1 Does CV show a reversible redox couple? q2 Is the color change sharp and perceptible? q1->q2 Yes res_no Unsuitable as a Redox Indicator q1->res_no No q3 Is the indicator endpoint accurate vs. potentiometry? q2->q3 Yes q2->res_no No q4 Is the endpoint precise (low RSD)? q3->q4 Yes q3->res_no No (Indicator Error) q4->res_no No (Poor Reproducibility) res_yes Potentially Suitable; Further Testing Recommended q4->res_yes Yes

Caption: Decision tree for validating a candidate redox indicator.

References

  • Carl ROTH. Alkali blue 6B (C.I. 42765), 25 g. [Link]

  • Scribd. There Are Two Common Types of Redox Indicators. [Link]

  • Carl ROTH. Alkali blue 6B (C.I. 42765), 10 g. [Link]

  • Carl ROTH. Safety Data Sheet: Alkali blue 6B (C.I. 42765). [Link]

  • Harvey, D. (2013). Selecting an Indicator for a Redox Titration. [Link]

  • s d fine-chem limited. ALKALI BLUE 6B (ACID BLUE 119)(C. I. 42765) (pH INDICATOR). [Link]

  • HiMedia Laboratories. Alkali blue 6B, Hi-Cert™. [Link]

  • Wikipedia. Ferroin. [Link]

  • Chemistry LibreTexts. 9.4: Redox Titrations. [Link]

  • Chemistry LibreTexts. 14.3: Redox Reactions and Titrations. [Link]

  • Wikipedia. Diphenylamine. [Link]

  • ACS Publications. Experimental Protocols for Studying Organic Non-aqueous Redox Flow Batteries. [Link]

  • ThoughtCo. What Is a Redox Indicator in Chemistry?. [Link]

  • Wikipedia. Methylene blue. [Link]

  • Unacademy. Redox Reactions and Volumetric Analysis. [Link]

  • ResearchGate. (PDF) Experimental Validation of a Computational Screening Approach to Predict Redox Potentials for a Diverse Variety of Redox-Active Organic Molecules. [Link]

  • Carl ROTH. Diphenylamine, 500 g. [Link]

  • RX Marine International. FERROIN SOLUTION AR 0.025 M Redox Indicator. [Link]

  • ACS Publications. Experimental Protocols for Studying Organic Non-aqueous Redox Flow Batteries. [Link]

  • Suvchem Laboratory Chemicals. FERROIN SOLUTION 0.025 M (REDOX INDICATOR). [Link]

  • Fiveable. Acid-base, redox, and complexometric titrations. [Link]

  • Anpros. Methylene Blue Indicator: Properties, Uses & Applications. [Link]

  • ReAgent. What is the Purpose of Methylene Blue?. [Link]

  • KK Wagh College of Pharmacy. Unit: IV REDOX TITRATION. [Link]

  • ACS Publications. PROPERTIES OF DIPHENYLAMINE AND DIPHENYLBENZIDINE AS OXIDATION-REDUCTION INDICATORS. [Link]

  • Sciencemadness Wiki. Ferroin. [Link]

  • NIH National Library of Medicine. A Protocol for Electrochemical Evaluations and State of Charge Diagnostics of a Symmetric Organic Redox Flow Battery. [Link]

  • Ambar Lab. How we validate new laboratory reagents. [Link]

  • Carl ROTH. Ferroin solution. [Link]

  • YouTube. Part 5: Indicators of Redox Titrations. [Link]

  • Chemistry LibreTexts. 6. Acid-Base Indicators. [Link]

Sources

Safety Operating Guide

Alkali Blue 6B (C.I. 42765) Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Alkali Blue 6B (C.I. 42765) is a triarylmethane acid dye widely used as a pH indicator and biological stain. While often classified as low-hazard in its solid form, its intense coloration and potential aquatic toxicity require strict containment protocols. This guide moves beyond basic Safety Data Sheet (SDS) recommendations to provide a logistical framework for preventing environmental release and ensuring regulatory compliance.

Critical Directive: Unlike common salts, Alkali Blue 6B must never be discharged into municipal wastewater systems (drains). Even in non-toxic concentrations, triarylmethane dyes cause significant "visual pollution" and can interfere with UV-transparency in water treatment facilities.

Chemical Profile
ParameterDetail
Chemical Name Alkali Blue 6B (Acid Blue 110)
CAS Number 1324-76-1 (Acid form) / 1324-80-7 (Na salt)
Color Index C.I. 42765
Solubility Sparingly soluble in water; Soluble in Ethanol/Methanol
Primary Hazard Eye Irritation (H319); Flammable (if in alcohol solution)
RCRA Status Not P-listed or U-listed.[1][2] Regulated based on characteristics (e.g., Ignitability if in solvent).

Hazard Analysis & Pre-Disposal Safety

Before initiating disposal, you must characterize the waste state.[3] The disposal route is dictated by the matrix (solvent or solid) rather than the dye itself.

Hazard Identification
  • Solid State (Powder): The primary risk is particulate inhalation and nuisance dust . It is not typically classified as a RCRA hazardous waste unless contaminated with other regulated substances, but it should be managed as chemical waste to prevent environmental entry.

  • Liquid State (Solutions):

    • Ethanolic Solutions: The hazard is Ignitability (D001) due to the alcohol solvent.

    • Aqueous Solutions: The hazard is Aquatic Toxicity and potential pH extremes.

Personal Protective Equipment (PPE)
  • Respiratory: N95 mask (minimum) or P100 respirator if handling bulk powder to prevent mucous membrane staining and irritation.

  • Skin: Nitrile gloves (0.11 mm minimum thickness). Double-gloving is recommended to prevent skin staining, which can persist for days.

  • Eye: Tight-fitting safety goggles.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Solid Waste

Applicability: Expired powder, contaminated weighing boats, paper towels, and spill debris.

  • Containment: Do not throw loose powder into general trash. Place all solid waste into a clear, heavy-duty polyethylene bag (minimum 2 mil thickness).

  • Labeling: Label the bag "Non-RCRA Regulated Chemical Waste - Solid." Add the constituent name: "Alkali Blue 6B Debris."

  • Secondary Containment: Seal the bag with tape and place it inside your facility's dedicated Solid Chemical Waste Drum (usually a fiberboard or plastic drum).

  • Validation: Ensure no free liquids are present in the bag.

Scenario B: Disposal of Liquid Waste (Organic/Alcoholic)

Applicability: Dye dissolved in Ethanol, Methanol, or Isopropanol.

  • Characterization: This is a Hazardous Waste due to ignitability (Flash point < 60°C).

  • Segregation: Pour into the Halogenated or Non-Halogenated Organic Waste carboy, depending on the other solvents present. (If pure ethanol/dye, use Non-Halogenated).

  • Labeling: The hazardous waste tag must list:

    • "Ethanol" (or specific solvent) as the primary constituent (~99%).

    • "Alkali Blue 6B" as a trace constituent (<1%).[4]

    • Hazard Checkbox: Ignitable .

Scenario C: Disposal of Liquid Waste (Aqueous)

Applicability: Dye dissolved in water or buffers.

  • Prohibition: Do NOT pour down the sink.

  • Collection: Collect in a carboy labeled "Aqueous Waste with Organic Dye."

  • pH Adjustment (Optional but Recommended): If the solution is highly acidic or basic (often the case with indicators), neutralize to pH 5–9 before adding to the central carboy to prevent reactions with other wastes.

  • Disposal Path: This container must be picked up by your EHS contractor for incineration or wastewater treatment.

Operational Decision Logic (Visualized)

The following diagram illustrates the decision-making process for segregating Alkali Blue 6B waste streams.

AlkaliBlueDisposal Start Waste Generation: Alkali Blue 6B StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder, Debris) StateCheck->SolidPath LiquidPath Liquid Waste (Solutions) StateCheck->LiquidPath ActionSolid Double Bag -> Solid Chemical Waste Drum SolidPath->ActionSolid SolventCheck Identify Solvent Base LiquidPath->SolventCheck Organic Organic Solvent (Ethanol/Methanol) SolventCheck->Organic Flash Point < 60°C Aqueous Aqueous Solvent (Water/Buffer) SolventCheck->Aqueous Flash Point > 60°C ActionFlam Flammable Waste Carboy (Tag: Ignitable) Organic->ActionFlam ActionAq Aqueous Waste Carboy (Tag: Toxic/Irritant) Aqueous->ActionAq End Professional Incineration (Off-Site) ActionSolid->End ActionFlam->End ActionAq->End

Figure 1: Decision tree for the segregation of Alkali Blue 6B waste based on physical state and solvent matrix.

Emergency Spill Response

Expert Insight: The most common error during spill cleanup is the use of excessive water, which spreads the dye over a larger surface area and increases cleanup difficulty.

Dry Powder Spill
  • Isolate: Close lab doors to prevent draft from spreading dust.

  • Protect: Don N95 mask and goggles.

  • Clean:

    • Preferred: Use a HEPA-filtered vacuum cleaner.

    • Alternative: Cover the powder with wet paper towels (dampened with water) to suppress dust, then scoop the wet slurry into a waste bag. Do not sweep dry.

Liquid Spill
  • Absorb: Use vermiculite, clay-based absorbent, or dedicated "Pink Pig" pads.

  • Contain: Place saturated absorbents into a sealable bag.

  • Decontaminate Surface:

    • Alkali Blue 6B is soluble in alcohol.[5] Wipe the stained surface with 70% Ethanol or Isopropanol until the blue residue is removed.

    • Wash the final residue with soap and water.[6]

Regulatory & Scientific Context

Why Incineration?

While chemical oxidation (using bleach) can degrade the chromophore of triarylmethane dyes, this process is not recommended for routine disposal in small laboratories. Bleach treatment can generate chlorinated by-products which may be more toxic than the original dye. High-temperature incineration (off-site) guarantees complete mineralization of the aromatic rings, ensuring zero environmental persistence.

Compliance Checklist (Self-Validation)

References

  • Santa Cruz Biotechnology. Alkali Blue 6B Safety Data Sheet (SDS). Retrieved from

  • PubChem. Compound Summary for CID 14728 (Alkali Blue 6B). National Library of Medicine. Retrieved from

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from

  • Fisher Scientific. Safety Data Sheet: Alkali Blue 6B. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.